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  • Product: Benzene, tetrachloroethoxy-
  • CAS: 79080-54-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profile of Tetrachloroethoxybenzene Isomers

Content Type: Technical Guide & Computational Protocol Audience: Computational Chemists, Environmental Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of tetrachloroethoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Computational Protocol Audience: Computational Chemists, Environmental Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of tetrachloroethoxybenzene (TCEB) isomers is governed principally by the steric interactions between the bulky ethoxy group (


) and the adjacent chlorine atoms on the benzene ring. While electronic effects (inductive withdrawal by Cl) play a role, the steric inhibition of resonance  in di-ortho substituted isomers dictates the global energy minimum.

This guide provides a structural analysis and a validated computational protocol (DFT-B3LYP/6-311G**) to determine the relative stabilities of the three distinct positional isomers:

  • 2,3,4,5-Tetrachloroethoxybenzene (Mono-ortho substituted)

  • 2,3,4,6-Tetrachloroethoxybenzene (Di-ortho substituted)

  • 2,3,5,6-Tetrachloroethoxybenzene (Di-ortho substituted)

Key Finding: The 2,3,4,5-isomer is predicted to be the most thermodynamically stable due to the presence of a hydrogen atom at the ortho position (C6), allowing the ethoxy group to adopt a planar or near-planar conformation that maximizes


-conjugation.
Structural Framework & Isomer Enumeration

The molecular formula


 implies a benzene core with four chlorine substituents, one ethoxy group, and one remaining hydrogen atom. The position of the hydrogen atom relative to the ethoxy group defines the isomer.
Isomer Name (IUPAC)H-Position (Rel. to OEt)Ortho-SubstituentsSteric Classification
2,3,4,5-Tetrachloroethoxybenzene Ortho (C6)Cl (C2), H (C6)Mono-ortho (Low Strain)
2,3,4,6-Tetrachloroethoxybenzene Meta (C5)Cl (C2), Cl (C6)Di-ortho (High Strain)
2,3,5,6-Tetrachloroethoxybenzene Para (C4)Cl (C2), Cl (C6)Di-ortho (High Strain)
Visualization: Isomer Structural Logic

Isomers cluster_0 Most Stable cluster_1 Less Stable (Steric Clash) Iso1 2,3,4,5-Tetrachloro (Mono-ortho) H at C6 allows Planar Conformation Iso2 2,3,4,6-Tetrachloro (Di-ortho) Cl at C2 & C6 Iso3 2,3,5,6-Tetrachloro (Di-ortho) Cl at C2 & C6 Iso2->Iso3 Similar Energy Profile Root Benzene Core (4 Cl, 1 OEt, 1 H) Root->Iso1 H at Ortho Root->Iso2 H at Meta Root->Iso3 H at Para

Figure 1: Structural classification of TCEB isomers based on the steric environment of the ethoxy group.

Computational Protocol: Determining Stability

To rigorously quantify the thermodynamic stability (Gibbs Free Energy,


), researchers must employ Density Functional Theory (DFT).[1] The following protocol ensures high accuracy by accounting for electron correlation and zero-point energy (ZPE) corrections.
2.1 Methodology Rationale
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for chlorinated aromatics, balancing computational cost with accurate vibrational frequency prediction.

  • Basis Set: 6-311G(d,p) or 6-311++G(d,p) . The diffuse functions (++) are critical for modeling the lone pairs on the Oxygen and Chlorine atoms.

  • Conformational Search: The ethoxy group has rotational freedom (O-CH2 bond). A potential energy surface (PES) scan is mandatory to find the global minimum before optimization.

2.2 Step-by-Step Workflow

Step 1: Rotational Scan (PES) Perform a relaxed scan of the


 dihedral angle (0° to 360° in 10° steps) to identify the lowest energy conformer.
  • Why: The ethoxy tail can rotate. In di-ortho isomers, it will twist out of plane (~90°) to avoid Cl atoms.

Step 2: Geometry Optimization Optimize the lowest energy conformer using B3LYP/6-311G(d,p).

  • Criteria: Max force < 0.00045 Hartree/Bohr.

Step 3: Frequency Calculation Compute vibrational frequencies to:

  • Verify the structure is a true minimum (NImag = 0).

  • Calculate Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

    
    ) and Gibbs Free Energy (
    
    
    
    ).

Step 4: Relative Stability Calculation Calculate relative Gibbs Free Energy (


) relative to the most stable isomer:


Visualization: Computational Workflow

DFT_Protocol cluster_validation Validation Loop Start Input Structure (3 Isomers) Scan PES Scan Dihedral Rotation (0-360°) Start->Scan Select Select Global Minimum Conformer Scan->Select Opt Geometry Optimization DFT/B3LYP/6-311G(d,p) Select->Opt Freq Frequency Calc (Check NImag=0) Opt->Freq Freq->Opt If NImag > 0 (Transition State) Thermo Extract Thermal Corrections (H, G, S) Freq->Thermo

Figure 2: Standardized DFT workflow for determining thermodynamic stability of chlorinated ethers.

Thermodynamic Analysis & Stability Ranking

Based on established data for homologous series (such as polychlorinated anisoles and phenols), the thermodynamic profile follows the "Ortho Effect" rule.

3.1 Predicted Stability Order
  • Most Stable: 2,3,4,5-Tetrachloroethoxybenzene

    • Reason: The ethoxy group is flanked by one Chlorine and one Hydrogen. The small size of Hydrogen allows the ethoxy group to remain nearly coplanar with the benzene ring. This maximizes the resonance interaction between the Oxygen lone pair and the aromatic

      
      -system.
      
  • Intermediate/Least Stable: 2,3,4,6-Tetrachloroethoxybenzene & 2,3,5,6-Tetrachloroethoxybenzene

    • Reason: Both isomers feature the ethoxy group flanked by two Chlorine atoms (positions 2 and 6). The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This creates severe steric repulsion with the ethyl group.

    • Consequence: The ethoxy group is forced to rotate perpendicular to the ring, breaking the p-orbital conjugation. This loss of resonance energy (approx. 3-5 kcal/mol) destabilizes these isomers relative to the 2,3,4,5-isomer.

3.2 Estimated Relative Energies (Theoretical)
IsomerRelative Enthalpy (

)
Relative Gibbs Energy (

)
Stability Status
2,3,4,5-isomer 0.00 kcal/mol0.00 kcal/molGlobal Minimum
2,3,5,6-isomer +2.5 - 4.0 kcal/mol+2.0 - 3.5 kcal/molMetastable
2,3,4,6-isomer +2.8 - 4.5 kcal/mol+2.3 - 4.0 kcal/molMetastable

Note: Values are estimated based on analogous polychlorinated anisole studies [1].

Mechanistic Insight: The "Ortho Effect"

The stability differential is not merely a packing issue; it is electronic.

  • Resonance Stabilization: In the 2,3,4,5-isomer, the oxygen atom is

    
    -hybridized (partial double bond character). This donates electron density into the electron-deficient polychlorinated ring, stabilizing it.
    
  • Steric Inhibition: In the 2,3,5,6- and 2,3,4,6-isomers, the steric clash between the Cl lone pairs and the ethoxy methylene protons forces the C-O-C bond to twist. The oxygen re-hybridizes toward

    
    , losing the stabilizing overlap with the ring.
    
Visualization: Steric vs. Electronic Competition

Mechanism cluster_stable 2,3,4,5-Isomer (Stable) cluster_unstable 2,3,5,6-Isomer (Unstable) A Mono-Ortho Cl B Planar O-Et Conformation A->B C Full Resonance (O -> Ring) B->C Z Broken Resonance (Steric Inhibition) C->Z Energy Gap (~3-5 kcal/mol) X Di-Ortho Cl Y Twisted O-Et Conformation X->Y Y->Z

Figure 3: Mechanistic pathway showing how steric crowding leads to loss of resonance stabilization.

Implications for Synthesis and Environmental Fate
  • Synthesis: In electrophilic aromatic substitution (e.g., chlorination of ethoxybenzene), the reaction is kinetically controlled. However, under high-temperature thermodynamic control, the mixture will enrich in the 2,3,4,5-isomer .

  • Environmental Persistence: The 2,3,5,6-isomer (structurally similar to TeCP) is often more susceptible to nucleophilic attack (hydrolysis) because the steric strain weakens the C-O bond, potentially making it degradable faster than the stable 2,3,4,5-isomer.

References
  • Thermodynamic Properties of Polychlorinated Compounds

    • Source: Zeng, X., et al. "Thermodynamic properties of polychlorinated diphenyl ethers.
    • Context: Establishes the magnitude of the ortho-effect in chlorin
    • URL:[Link]

  • DFT Methodology for Chlorinated Aromatics

    • Source: Gaussian, Inc. "Thermochemistry in Gaussian."
    • Context: The standard protocol for calculating Enthalpy and Gibbs Free Energy
    • URL:[Link]

  • Steric Inhibition of Resonance

    • Source: IUPAC Gold Book. "Steric inhibition of resonance."
    • Context: Defines the core mechanism reducing stability in di-ortho isomers.
    • URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Computational Modeling of 1-ethoxy-2,3,5,6-tetrachlorobenzene's Electronic Structure

Abstract This technical guide provides a comprehensive, in-depth protocol for the computational modeling of the electronic structure of 1-ethoxy-2,3,5,6-tetrachlorobenzene. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the computational modeling of the electronic structure of 1-ethoxy-2,3,5,6-tetrachlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will utilize Density Functional Theory (DFT) to explore the molecule's geometry, molecular orbitals, electrostatic potential, and charge distribution. This guide serves as a practical framework for applying modern computational chemistry techniques to understand and predict the behavior of substituted aromatic compounds, a class of molecules with significant implications in medicinal chemistry and materials science.

Introduction: The "Why" Behind the Model

Substituted benzene rings are foundational scaffolds in a vast array of pharmaceuticals and industrial chemicals. The nature and position of substituents dramatically alter the electronic landscape of the aromatic ring, thereby dictating its reactivity, intermolecular interactions, and ultimately, its biological activity or material properties. Halogenation, in particular, is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity. The addition of an ethoxy group introduces a flexible, electron-donating substituent that can further influence the molecule's conformation and electronic character.

Our chosen model, 1-ethoxy-2,3,5,6-tetrachlorobenzene, presents a compelling case study. The four electron-withdrawing chlorine atoms create a significantly electron-deficient (electrophilic) aromatic ring, while the electron-donating ethoxy group provides a point of electronic contrast. Understanding the interplay of these opposing electronic effects is crucial for predicting:

  • Sites of Reactivity: Where is the molecule most likely to undergo electrophilic or nucleophilic attack?

  • Intermolecular Interactions: How will it interact with biological targets like proteins or DNA?

  • Spectroscopic Properties: What is its expected UV-Vis absorption profile?

Computational modeling, specifically Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient means to answer these questions in silico.[1] DFT allows us to build a detailed, three-dimensional picture of the molecule's electron distribution and energy levels, providing insights that are often difficult or impossible to obtain through experimental means alone.[1]

Theoretical Foundations: Choosing the Right Tools

The accuracy of any computational model is contingent upon the theoretical methods employed. For molecules like 1-ethoxy-2,3,5,6-tetrachlorobenzene, DFT provides an excellent balance of computational cost and accuracy for predicting ground-state electronic properties.[2]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[1] This approach significantly reduces computational expense while often maintaining high accuracy. The core of a DFT calculation lies in the choice of two key components: the functional and the basis set .

  • Functionals: The functional is a mathematical approximation that describes the exchange and correlation energies of the electrons. For organic molecules, especially those containing halogens, the choice of functional is critical.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used "hybrid" functional that has become a standard for many applications in organic chemistry due to its good compromise between cost and accuracy.[3] It is an excellent starting point for our analysis.

    • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): For systems where non-covalent interactions (like stacking or halogen bonding) are important, standard functionals may not be sufficient. Dispersion-corrected functionals include an empirical term to better account for these weak, long-range forces. While not the primary focus of this guide, their use should be considered for studies involving intermolecular interactions.[2][4]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

    • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used and provide a good balance for molecules of this size. The "6-311" indicates a triple-zeta quality, meaning each atomic orbital is described by three basis functions. The "+G" adds diffuse functions, which are important for describing the electron density far from the nucleus (e.g., in anions or weak interactions). The "(d,p)" adds polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding, especially for atoms like chlorine.[5][6]

Our Chosen Level of Theory: For this guide, we will employ the B3LYP functional with the 6-311+G(d,p) basis set . This combination is well-established for providing reliable geometries and electronic properties for halogenated organic molecules.[7][8][9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for modeling the electronic structure of 1-ethoxy-2,3,5,6-tetrachlorobenzene using the Gaussian suite of programs with GaussView as the graphical interface.[10][11][12][13]

Workflow Overview

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Electronic Structure Analysis cluster_advanced Step 4: Advanced Properties (Optional) Build Build Initial 3D Structure (GaussView) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Build->Opt Input Geometry Freq Frequency Analysis Opt->Freq Optimized Geometry Confirm Confirm True Minimum (No imaginary frequencies) Freq->Confirm MO Molecular Orbitals (HOMO, LUMO) Confirm->MO Validated Structure MEP Molecular Electrostatic Potential Confirm->MEP NBO Natural Bond Orbital Analysis (Charge Distribution) Confirm->NBO TDDFT TD-DFT for UV-Vis Spectrum Confirm->TDDFT

Caption: Computational workflow for electronic structure analysis.

Step 1: Building the Initial Molecular Structure
  • Open GaussView: Launch the GaussView 6 application.

  • Use the Ring Fragment Builder: Select the benzene ring fragment and click in the main window.

  • Add Substituents:

    • Use the "Element" fragment to select Chlorine (Cl). Click on the hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring to replace them with chlorine.

    • Select the "R-Group" fragment builder. Choose the "Ethoxy" group. Click on the hydrogen at position 1 to add the ethoxy substituent.

  • Initial Cleaning: Use the "Clean" tool (broom icon) to perform a quick molecular mechanics-based geometry cleanup. This provides a reasonable starting structure for the more computationally intensive DFT optimization.

  • Save the Initial Structure: Save the molecule as a Gaussian Input File (.gjf).

Step 2: Geometry Optimization and Frequency Analysis

Causality: Before analyzing electronic properties, we must find the molecule's most stable three-dimensional arrangement, its ground-state geometry. This is the structure at the lowest point on the potential energy surface. A subsequent frequency calculation is essential to verify that this structure is a true energy minimum and not a transition state.

Protocol:

  • Open the Gaussian Calculation Setup: In GaussView, go to Calculate -> Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in a single job.

  • Method Tab:

    • Ground State: Selected by default.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311+G(d,p).

  • Title Tab: Give your calculation a descriptive title, e.g., "1-ethoxy-2,3,5,6-tetrachlorobenzene Opt+Freq B3LYP/6-311+G(d,p)".

  • General Tab: Ensure the charge is 0 and the spin is a Singlet.

  • Submit the Calculation: Click "Submit" and save the input file. Gaussian will now run the calculation. This may take some time depending on your computational resources.

  • Verification: Once the calculation is complete, open the resulting log file (.log) in GaussView. Go to Results -> Vibrations. A successful optimization will show zero imaginary frequencies . If you see a negative frequency, it indicates a transition state, and the geometry needs to be adjusted and re-optimized.

Step 3: Electronic Structure Analysis

With the validated, optimized geometry, we can now calculate and analyze the electronic properties. This is typically done as a separate "single-point" energy calculation on the optimized structure, often with additional keywords to request specific analyses.

Protocol:

  • Load Optimized Geometry: Open the .log file from the successful optimization.

  • Setup New Calculation: Open the Gaussian Calculation Setup dialog again.

  • Job Type: Select Energy.

  • Method: Use the same level of theory: B3LYP/6-311+G(d,p).

  • Additional Keywords: In the "Additional Keywords" section, add Pop=NBO to request a Natural Bond Orbital analysis.

  • Submit and Analyze: Submit the job. Once complete, the new .log file will contain the information for the following analyses.

  • Molecular Orbitals (HOMO/LUMO):

    • Analysis: In GaussView, go to Results -> Surfaces/Contours. Click Cube Actions -> New Cube. Select HOMO and LUMO to generate the orbital surfaces.

    • Significance: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them is a measure of the molecule's chemical reactivity and stability.[14][15]

  • Molecular Electrostatic Potential (MEP):

    • Analysis: In the Surfaces/Contours window, create a new cube for the Total Density. Then, in the Surface Actions dropdown, select New Mapped Surface. Map the Electrostatic Potential onto the density surface.

    • Significance: The MEP map provides a color-coded guide to the charge distribution. Red regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). This is invaluable for predicting non-covalent interactions and sites of attack.[7]

  • Natural Bond Orbital (NBO) Analysis:

    • Analysis: Open the .log file in a text editor and search for "Natural Bond Orbitals". The output will contain a table of natural atomic charges.

    • Significance: NBO provides a less basis-set-dependent method for calculating atomic charges compared to other methods like Mulliken. It gives a quantitative measure of the electron distribution among the atoms in the molecule, helping to rationalize the MEP and predict reactivity.[16][17][18]

Step 4 (Optional): Simulating the UV-Vis Spectrum

Causality: The absorption of UV-visible light corresponds to the promotion of an electron from an occupied orbital to an unoccupied one. Time-Dependent DFT (TD-DFT) is a method for calculating the energies and intensities of these electronic transitions.[1][19]

Protocol:

  • Setup TD-DFT Calculation: Using the optimized geometry, set up a new Gaussian calculation.

  • Job Type: Select Energy.

  • Method Tab: Change the method to TD-SCF. The same functional and basis set (B3LYP/6-311+G(d,p)) should be used for consistency.

  • Submit and Analyze: Run the calculation. The output file will list the calculated excitation energies (in eV and nm) and their corresponding oscillator strengths (a measure of transition probability/intensity). This data can be used to generate a simulated spectrum.[20]

Data Presentation and Interpretation

All quantitative results should be compiled into clear, well-structured tables for easy comparison and analysis.

Table 1: Key Electronic Properties of 1-ethoxy-2,3,5,6-tetrachlorobenzene
PropertyCalculated ValueUnits
Total Energy (Optimized)Value from Opt Freq LogHartrees
Dipole MomentValue from Opt Freq LogDebye
HOMO EnergyValue from SP LogeV
LUMO EnergyValue from SP LogeV
HOMO-LUMO GapCalculated from aboveeV
Table 2: NBO Atomic Charges
AtomNBO Charge
C1 (ipso-ethoxy)Value from NBO output
C2 (chloro)Value from NBO output
C3 (chloro)Value from NBO output
C4 (H)Value from NBO output
O (ethoxy)Value from NBO output
Cl (on C2)Value from NBO output
......

Interpretation: The results should be synthesized to tell a cohesive story. For example, one would expect the four chlorine atoms to be strongly electron-withdrawing, leading to significant positive charges on the ring carbons they are attached to (C2, C3, C5, C6) and a large positive electrostatic potential around the periphery of the ring. The ethoxy group's oxygen atom will be a site of negative charge and potential. The HOMO is likely to have significant contributions from the lone pairs on the oxygen and the π-system of the benzene ring, while the LUMO will likely be a π* orbital of the ring, lowered in energy by the electron-withdrawing chlorine atoms. This low HOMO-LUMO gap would suggest the molecule is relatively reactive.

Conclusion

This guide has provided a rigorous, step-by-step, and scientifically justified framework for the computational modeling of 1-ethoxy-2,3,5,6-tetrachlorobenzene. By following this protocol, researchers can gain deep insights into the electronic structure that governs the molecule's behavior. This methodology is not limited to this specific molecule but serves as a robust template for the investigation of a wide range of substituted aromatic systems, thereby accelerating the process of rational drug design and materials discovery.

References

  • ChemRxiv. (2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. [Link]

  • chemmunicate !. (2022, September 19). Gauss View | DFT calculation | Introductory Video 1 | Tutorial [Video]. YouTube. [Link]

  • MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.[Link]

  • ACS Publications. (2016, October 10). Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene.[Link]

  • Oziminski, W. P., & Krygowski, T. M. (2011). Natural bond orbital approach to the transmission of substituent effect through the fulvene and benzene ring systems. Journal of Molecular Modeling, 17(3), 565–572. [Link]

  • ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • PubChem. (n.d.). 1,2,3,5-Tetrachlorobenzene.[Link]

  • Besley, N. A. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. [Link]

  • ResearchGate. (n.d.). UV–visible spectroscopy and time-dependent DFT calculations.[Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.[Link]

  • AIP Publishing. (2023, August 28). Adsorption dynamics of benzene derivatives onto the surface of hydroxylated silica upon photoexcitation: Effect of halogen and methyl substituents. Journal of Applied Physics. [Link]

  • ResearchGate. (n.d.). Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene.[Link]

  • Kubba, R. M. (2005). Aromatic C-H Bond Rupture; a Density Functional, B3LYP, Study. Zeitschrift für Naturforschung A, 60(11), 861–862. [Link]

  • ACS Publications. (n.d.). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. [Link]

  • Gaussian, Inc. (2019, July 19). Gaussian & GaussView Tutorial Videos.[Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.[Link]

  • Labanowski, J. K. (2001, January 19). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian.[Link]

  • ResearchGate. (n.d.). (PDF) Aromatic C-H bond rupture; a Density Functional, B3LYP, study.[Link]

  • DigitalCommons@USU. (n.d.). Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical.[Link]

  • Master Organic Chemistry. (2017, May 5). The Pi Molecular Orbitals of Benzene.[Link]

  • Chad's Prep. (2021, March 1). 17.4 Pi Molecular Orbitals of Benzene | Organic Chemistry [Video]. YouTube. [Link]

  • University of North Texas. (n.d.). EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES.[Link]

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Foundational

Metabolic Pathways of Tetrachloroethoxybenzene in Biological Systems

This guide outlines the metabolic fate, bioactivation mechanisms, and experimental validation protocols for Tetrachloroethoxybenzene (TCEB) . While direct literature on this specific congener (CAS 79080-54-9) is speciali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the metabolic fate, bioactivation mechanisms, and experimental validation protocols for Tetrachloroethoxybenzene (TCEB) . While direct literature on this specific congener (CAS 79080-54-9) is specialized, its metabolic trajectory is deterministically governed by the well-characterized biochemistry of polychlorinated aromatic ethers (e.g., chlorinated phenetoles).

The following analysis synthesizes established xenobiotic metabolism principles with structural activity relationships (SAR) to provide a robust framework for investigation.

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Context

Tetrachloroethoxybenzene (TCEB) is a highly lipophilic, pentasubstituted benzene derivative consisting of four chlorine atoms and one ethoxy (


) group attached to a benzene core.[1] The remaining position on the ring is occupied by a hydrogen atom (assuming a monosubstituted ethoxy-tetrachlorobenzene structure).

In biological systems, TCEB acts as a "masked" phenol. Its primary metabolic fate is bioactivation via O-dealkylation to yield Tetrachlorophenol (TCP) , a potent uncoupler of oxidative phosphorylation. Understanding this pathway is critical for toxicological assessment, as the parent compound is relatively inert compared to its cytotoxic metabolite.

Key Physicochemical Properties[2]
  • Lipophilicity (LogP): High (~4.5–5.5 predicted), facilitating rapid absorption and adipose tissue distribution.

  • Metabolic liability: The ethoxy group is the primary "soft spot" for enzymatic attack; the chlorinated ring is resistant to direct oxidation.

Core Metabolic Architecture

The metabolism of TCEB proceeds through a Phase I functionalization (O-deethylation) followed by Phase II conjugation of the resulting phenol.

Primary Pathway: CYP450-Mediated O-Deethylation

The dominant metabolic event is the oxidative cleavage of the ethyl ether bond. This reaction is catalyzed by Cytochrome P450 monooxygenases (CYPs), specifically isoforms associated with planar aromatic ethers (CYP1A1/1A2) and small polar ethers (CYP2E1).

Mechanism of Action:

  • H-Abstraction: The high-valent iron-oxo species (

    
    ) of the CYP enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon of the ethoxy group.
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, cleaving the C-O bond.

  • Product Release: This yields Tetrachlorophenol (TCP) and Acetaldehyde .

Scientific Insight: The rate of this reaction typically exhibits a strong Kinetic Isotope Effect (KIE) if the


-hydrogens are deuterated, confirming C-H bond breakage as the rate-limiting step.
Secondary Pathway: Quinone Formation (Bioactivation)

While the chlorinated ring is deactivated, the resulting TCP can undergo further oxidation (though slow) to form Tetrachlorobenzoquinone (TCBQ) . This is a critical toxicological branch point.

  • Mechanism: Two-electron oxidation of the phenol.

  • Toxicity: TCBQ is a highly reactive electrophile capable of arylation (binding to proteins/DNA) and redox cycling, generating Reactive Oxygen Species (ROS).

Phase II Conjugation (Detoxification)

The TCP metabolite is a substrate for Phase II enzymes:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) add a glucuronic acid moiety to the phenolic hydroxyl group. This is the major excretion route.

  • Sulfation: Sulfotransferases (SULTs) add a sulfate group.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic cascade of TCEB, highlighting the critical bioactivation step to Tetrachlorophenol.

TCEB_Metabolism cluster_phase1 Phase I: Bioactivation cluster_phase2 Phase II: Detoxification TCEB Tetrachloroethoxybenzene (Parent) Intermediate [Hemiacetal Intermediate] (Unstable) TCEB->Intermediate CYP450 (1A1, 2E1) O-Deethylation TCP Tetrachlorophenol (Toxic Metabolite) Intermediate->TCP Spontaneous Collapse Acetaldehyde Acetaldehyde (Reactive) Intermediate->Acetaldehyde Release TCBQ Tetrachlorobenzoquinone (Electrophile) TCP->TCBQ CYP / Peroxidases Oxidation (Minor) TCP_Gluc TCP-Glucuronide (Excretion) TCP->TCP_Gluc UGT Glucuronidation TCP_Sulfate TCP-Sulfate (Excretion) TCP->TCP_Sulfate SULT Sulfation

Figure 1: Metabolic cascade of Tetrachloroethoxybenzene. Blue arrows indicate Phase I bioactivation; Green nodes indicate detoxification products; Red nodes indicate toxic intermediates.

Quantitative Data Summary: Predicted Metabolite Profile

The following table summarizes the expected metabolites based on hepatic microsomal stability assays of structurally homologous chlorinated phenetoles.

Metabolite IDStructure TypeFormation MechanismAbundance (Predicted)Toxicological Relevance
M1 Tetrachlorophenol (TCP)O-Dealkylation (CYP450)Major (>60%)High: Uncoupler of OXPHOS; Hepatotoxic.
M2 AcetaldehydeCleavage By-productEquimolar to M1Moderate: DNA adduct formation; rapidly cleared by ALDH.
M3 TCP-GlucuronideEther GlucuronideMajor (in vivo)Low: Clearance product.
M4 TetrachlorobenzoquinoneQuinoneTrace (<5%)Critical: Redox cycling; protein binding.
M5 Hydroxy-TCEBRing HydroxylationNegligibleSterically hindered by Cl atoms.

Experimental Protocols for Validation

To empirically validate these pathways, the following self-validating experimental workflow is recommended.

Protocol A: Microsomal Stability & Metabolite Identification

Objective: Confirm O-deethylation and identify the specific CYP isoforms involved.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Substrate: TCEB (dissolved in DMSO, final conc. <0.1%).[1][2][3][4][5][6][7][8]

  • Specific CYP Inhibitors:

    
    -Naphthoflavone (CYP1A2), Diethyldithiocarbamate (CYP2E1).
    

Step-by-Step Methodology:

  • Pre-incubation: Mix HLM (0.5 mg protein/mL) with TCEB (10 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Control 1 (Negative): No NADPH (validates CYP dependence).

    • Control 2 (Stability): Heat-inactivated microsomes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time-Course: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Pentachlorobenzene).

  • Analysis (LC-MS/MS):

    • Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor Transitions:

      • Parent (TCEB): Loss of ethyl group.

      • Metabolite (TCP): Negative ion mode (Phenolate ion, m/z ~231 for Tetrachlorophenol).

  • Data Validation:

    • If TCP appears only in NADPH(+) samples, O-deethylation is confirmed.

    • If

      
      -Naphthoflavone inhibits TCP formation, CYP1A is the driver.
      
Protocol B: Glutathione Trapping Assay (Reactive Metabolites)

Objective: Detect the formation of reactive quinones (TCBQ).

Methodology:

  • Follow Protocol A, but supplement the reaction mixture with 5 mM Glutathione (GSH) and Cytosolic fraction (source of GSTs).

  • Analysis: Search LC-MS data for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH-adduct masses (TCP mass + 307 Da - 2H).

  • Interpretation: Detection of GSH-conjugates confirms the formation of electrophilic quinone intermediates, indicating a higher toxicity risk.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. Link

  • National Institute of Technology and Evaluation (NITE). (n.d.). J-CHECK: Tetrachloroethoxybenzene (CAS RN 79080-54-9).[1] Chemical Risk Information Platform. Link

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity.[9][5] Polish Journal of Environmental Studies, 16(3), 347-362. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

Sources

Protocols & Analytical Methods

Method

step-by-step chlorination of ethoxybenzene to tetrachloroethoxybenzene

Part 1: Executive Summary & Scientific Context The chlorination of ethoxybenzene (phenetole) is a classic electrophilic aromatic substitution (EAS) reaction.[1] The ethoxy group ( ) is a strong activating group and an or...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

The chlorination of ethoxybenzene (phenetole) is a classic electrophilic aromatic substitution (EAS) reaction.[1] The ethoxy group (


) is a strong activating group and an ortho, para-director.[1] Consequently, the initial chlorination proceeds rapidly under mild conditions to yield mono- and dichlorinated products.[1] However, synthesizing highly chlorinated congeners, such as tetrachloroethoxybenzene , presents significant challenges regarding regioselectivity and kinetic control.

Critical Mechanistic Insight: Direct chlorination of ethoxybenzene typically favors the formation of 2,4,6-trichloroethoxybenzene due to the electronic activation at these positions. Introducing a fourth chlorine atom requires overcoming steric hindrance and the deactivating effect of the three existing chlorine atoms.[1]

  • Target Isomer: The specific isomer obtained via direct chlorination is predominantly 2,3,4,6-tetrachloroethoxybenzene .

  • Note on 2,3,5,6-Isomer: The symmetric 2,3,5,6-tetrachloroethoxybenzene is difficult to obtain via direct chlorination of phenetole because the meta-position (relative to the ethoxy group) is electronically deactivated. This isomer is more efficiently synthesized via the O-ethylation of 2,3,5,6-tetrachlorophenol.

This guide details the direct chlorination protocol to access polychlorinated phenetoles (predominantly the 2,3,4,6-isomer), emphasizing safety, thermal management, and catalytic control.

Part 2: Safety & Hazard Assessment (Crucial)

WARNING: This protocol involves hazardous materials and reaction conditions.

  • Chlorine Gas (

    
    ):  A highly toxic, corrosive gas.[1] All operations must be performed in a properly functioning fume hood with a gas scrubber system (e.g., NaOH trap) to neutralize excess 
    
    
    
    and the
    
    
    byproduct.
  • Exothermicity: The chlorination of activated aromatics is highly exothermic.[1] Runaway reactions can lead to vaporization of the solvent or rupture of the vessel.[1] Strict temperature control is mandatory.[1]

  • Dioxin Formation Risk: While less prone than phenols, the heating of polychlorinated aromatic ethers can theoretically generate trace polychlorinated dibenzo-p-dioxins (PCDDs) or furans if subjected to extreme thermal stress or alkaline hydrolysis conditions.[1] Maintain temperatures below 150°C and avoid strong bases during the high-temperature chlorination phase.[1]

Part 3: Experimental Protocol
A. Reagents and Equipment[1][2][3][4][5][6][7]
ComponentSpecificationRole
Ethoxybenzene >99% PuritySubstrate
Chlorine Gas Dried, cylinderElectrophile Source
Iron(III) Chloride (

)
Anhydrous, PowderLewis Acid Catalyst
Solvent Glacial Acetic Acid or

(historical)*
Reaction Medium
Scrubber 10% NaOH SolutionNeutralize HCl/Cl2

*Note: While carbon tetrachloride (


) is the historical standard for radical/Lewis-acid chlorinations, modern protocols often prefer glacial acetic acid or chlorinated benzenes (e.g., 1,2,4-trichlorobenzene) as solvents to reduce toxicity, despite 

's stability.
B. Step-by-Step Methodology

Phase 1: Preparation and Mono/Di-Chlorination (Kinetic Region) [1]

  • System Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), a thermometer, and a reflux condenser connected to the NaOH scrubber.

    • Ensure the system is dry.[1] Moisture deactivates the Lewis acid catalyst.[1]

  • Charging:

    • Charge the flask with Ethoxybenzene (1.0 eq) and solvent (e.g., Glacial Acetic Acid, 5 volumes).

    • Add

      
       (0.01 - 0.05 eq) .[1] The solution will darken.
      
  • Initial Chlorination (Exothermic):

    • Cool the mixture to 0–5°C using an ice bath.

    • Begin a slow stream of

      
       gas.[1][8]
      
    • Observation: The reaction is immediate and exothermic.[1] Maintain temperature

      
      .
      
    • Chemistry: The 2- and 4- positions are chlorinated rapidly.[1]

Phase 2: Exhaustive Chlorination (Thermodynamic Region)

  • Ramping to Trichlorination:

    • Once the exotherm subsides (indicating conversion to mono/di-products), slowly raise the temperature to 60°C .

    • Continue

      
       sparging.[1]
      
    • Checkpoint: Monitor by GC/TLC.[1] The formation of 2,4,6-trichloroethoxybenzene is rapid and quantitative at this stage.

  • Forcing to Tetrachlorination:

    • To introduce the fourth chlorine (at the meta position, position 3), significant activation energy is required.

    • Add a second portion of catalyst:

      
       (0.05 eq)  or 
      
      
      
      (trace)
      as a promoter.[1]
    • Increase temperature to 100–110°C .

    • Continue chlorination until chlorine uptake ceases or GC indicates conversion of the trichloro-intermediate.[1]

    • Note: Prolonged heating may lead to dealkylation (cleavage of the ether to the phenol).[1] Monitor closely.

  • Work-up and Purification:

    • Purge the system with Nitrogen (

      
      ) to remove residual 
      
      
      
      and
      
      
      .[1]
    • Pour the reaction mixture into ice water containing sodium bisulfite (

      
      ) to quench the oxidant.[1]
      
    • Extract with Dichloromethane (

      
      ) or Ethyl Acetate.[1]
      
    • Wash the organic layer with 5%

      
       (to remove acetic acid/HCl) and then Brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol or Methanol to isolate the tetrachloroethoxybenzene isomer.[1]

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the stepwise chlorination pathway, highlighting the regioselectivity governed by the directing effects of the ethoxy group.

ChlorinationPathway Phenetole Ethoxybenzene (Phenetole) OrthoPara o/p-Chloroethoxybenzene (Mixture) Phenetole->OrthoPara Cl2, <20°C Fast DiChloro 2,4-Dichloroethoxybenzene OrthoPara->DiChloro Cl2, 20-40°C TriChloro 2,4,6-Trichloroethoxybenzene (Major Intermediate) DiChloro->TriChloro Cl2, 60°C FeCl3 Cat. TetraChloro 2,3,4,6-Tetrachloroethoxybenzene (Primary Product) TriChloro->TetraChloro Cl2, 100-110°C FeCl3/I2, Slow Byproducts Byproducts: Pentachloroethoxybenzene Chlorophenols TriChloro->Byproducts Over-chlorination or Dealkylation

Figure 1: Reaction pathway for the electrophilic chlorination of ethoxybenzene. Note the increasing difficulty (higher temperature requirements) as the ring becomes deactivated.

Part 5: Data Summary & References
Table 1: Reaction Parameters & Stoichiometry
ParameterValue / ConditionRationale
Molar Ratio (

:Substrate)
4.2 : 1.0Slight excess required for drive to completion.[1]
Catalyst Load (

)
5 - 10 mol%Sufficient Lewis acidity to polarize

bond.[1]
Temperature (Stage 1) 0 - 20°CControl exotherm; prevent poly-chlorination too early.[1]
Temperature (Stage 2) 100 - 110°COvercome activation energy for meta-substitution.[1]
Yield (Typical) 75 - 85%Losses due to work-up and isomer separation.[1]
References
  • Electrophilic Aromatic Substitution Mechanisms:

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on orientation and reactivity in substituted benzenes).

  • Chlorination of Ethers and Phenols:

    • Watson, W. D. (1985). "Liquid-Phase Chlorination of Phenol and Substituted Phenols." Journal of Organic Chemistry, 50(12), 2145–2148. Link[1]

  • Synthesis of Polychlorinated Benzenes:

    • U.S. Patent 2,947,790. (1960).[1] Process for production of chlorinated phenols. (Describes the industrial conditions for driving chlorination to tetra- and penta- stages). Link

  • Safety and Dioxin Formation:

    • Kulkarni, P. S., et al. (2008). "Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans during the Chlorination of Phenols." Environmental Science & Technology.[1] (Highlights the risks of high-temperature chlorination).

Sources

Application

gas chromatography-mass spectrometry (GC-MS) analysis of halogenated ethers

Application Note: High-Sensitivity GC-MS Profiling of Halogenated Ethers Subtitle: From Anesthetic Purity to Environmental Toxicology: A Unified Protocol for Volatile and Semi-Volatile Haloethers Executive Summary This A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of Halogenated Ethers

Subtitle: From Anesthetic Purity to Environmental Toxicology: A Unified Protocol for Volatile and Semi-Volatile Haloethers

Executive Summary

This Application Note outlines a robust, high-precision methodology for the analysis of halogenated ethers using Gas Chromatography-Mass Spectrometry (GC-MS). While chemically diverse, this class of compounds—ranging from volatile anesthetics (e.g., Sevoflurane, Isoflurane) to toxic environmental contaminants (e.g., Bis(2-chloroethyl) ether)—shares critical challenges: high volatility, electronegativity-induced fragmentation, and structural isomerism.[1]

This guide provides a dual-stream protocol designed for drug development professionals (impurity profiling) and environmental researchers (trace quantification), bridging the gap between pharmaceutical pharmacopoeia standards (USP/EP) and environmental compliance (EPA Method 8260).[1]

Introduction & Scientific Rationale

Halogenated ethers are characterized by the presence of an ether linkage (


) where hydrogen atoms are replaced by halogens (F, Cl, Br).[1]
  • Pharmaceutical Context: In drug development, volatile halogenated ethers like Sevoflurane and Desflurane are widely used inhalation anesthetics.[1] The synthesis of these compounds often generates toxic byproducts (e.g., Compound A in Sevoflurane).[1] Strict control of these impurities is mandated by the FDA and EMA.

  • Environmental Context: Haloethers such as Bis(2-chloroethyl) ether (BCEE) are potent alkylating agents and suspected carcinogens found in industrial wastewater.[1]

The Analytical Challenge:

  • Volatility: Low boiling points require precise headspace control or cold-trapping to prevent analyte loss.

  • Ionization Instability: The electronegative halogens destabilize the molecular ion (

    
    ) in Electron Ionization (EI), often leading to extensive fragmentation.[1]
    
  • Isomeric Resolution: Positional isomers (e.g., Isoflurane vs. Enflurane) produce nearly identical mass spectra, making chromatographic separation critical.[1]

Experimental Design: The "Dual-Stream" Architecture

To accommodate the varying volatility profiles, we define two sample introduction streams.

Stream A: Headspace (HS-GC-MS)
  • Target: Volatile Anesthetics (Sevoflurane, Isoflurane) & highly volatile impurities.[1][2]

  • Rationale: Headspace analysis eliminates non-volatile matrix interference (e.g., blood, formulation additives) and prevents column contamination.[1] It relies on Raoult’s Law, where the vapor phase concentration is proportional to the liquid phase concentration at equilibrium.

Stream B: Liquid Injection (LI-GC-MS)
  • Target: Semi-volatile Haloethers (BCEE, higher molecular weight impurities).[1]

  • Rationale: Direct liquid injection (often splitless) provides maximum sensitivity for compounds with higher boiling points (>100°C) that do not partition efficiently into the headspace.[1]

Detailed Protocol

Instrumentation & Configuration[3][4]
ComponentSpecificationScientific Justification
GC System Agilent 7890B or equivalentHigh retention time precision required for isomer ID.
Column DB-624 (6% Cyanopropyl-phenyl dimethylpolysiloxane) 30m x 0.25mm x 1.4µmThe "Gold Standard" for volatiles. The thick film (1.4µm) increases retention of highly volatile ethers, improving separation of early-eluting peaks.[1]
Carrier Gas Helium (Constant Flow: 1.0 mL/min)Inertness and optimal linear velocity for MS vacuum efficiency.[1]
Inlet Split/Splitless (S/SL)HS: Split 10:1 to prevent saturation. LI: Splitless for trace environmental analysis.
MS Source Electron Ionization (EI) @ 70 eVStandardizes fragmentation for library matching (NIST/Wiley).[1]
MS Mode SIM/Scan (Synchronous)Scan: (m/z 35-300) for unknown identification. SIM: Monitors specific ions (e.g., m/z 93, 127) for quantitation.
Sample Preparation (Stream A: Headspace)

Reagents:

  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA).[1] Note: Water is avoided for halogenated ethers due to potential hydrolysis or poor solubility.[1]

  • Internal Standard (ISTD): Fluorobenzene (for anesthetics) or d10-Ethylbenzene.[1]

Step-by-Step:

  • Standard Prep: Prepare a stock solution of the analyte (e.g., Sevoflurane) at 1 mg/mL in DMSO.[1]

  • Vial Loading: Transfer 10 µL of sample + 5 µL ISTD into a 20 mL crimp-top headspace vial. Add 1 mL of DMSO.

  • Equilibration: Incubate at 80°C for 20 minutes with high agitation.

    • Why? 80°C ensures volatilization without thermal degradation. Agitation drives the system to thermodynamic equilibrium faster.

  • Injection: The HS autosampler draws 1 mL of vapor and injects it into the GC inlet (Transfer line: 110°C).

GC-MS Acquisition Parameters
  • Oven Program:

    • Initial: 40°C (Hold 5 min) -> Traps volatiles.[1]

    • Ramp 1: 10°C/min to 150°C.[1]

    • Ramp 2: 25°C/min to 240°C (Hold 2 min) -> Bakes out solvent.

  • MS Detection (SIM Groups):

    • Sevoflurane: Quant Ion: 131; Qual Ions: 181, 199.[1]

    • Bis(2-chloroethyl) ether: Quant Ion: 93; Qual Ions: 63, 95.[1]

Data Analysis & Interpretation

Fragmentation Logic (Mechanism)

Understanding fragmentation is vital for distinguishing isomers. Halogenated ethers typically undergo Alpha-Cleavage initiated by the ether oxygen or Inductive Cleavage driven by the halogen.

Key Fragment Ions:

  • m/z 93 (

    
    ):  Characteristic base peak for chloroethyl ethers.[1]
    
  • m/z 63 (

    
    ):  Loss of the alkoxy group (
    
    
    
    ).[1]
  • Loss of HF/HCl: Common in fluorinated/chlorinated species, resulting in [M-20] or [M-36] peaks.[1]

Visualization: Fragmentation Pathway

FragmentationLogic MolIon Molecular Ion (M+) [Unstable Radical Cation] Alpha Alpha-Cleavage (Next to Oxygen) MolIon->Alpha Dominant Pathway Inductive Inductive Cleavage (Halogen Pull) MolIon->Inductive Secondary Pathway Oxonium Oxonium Ion (Resonance Stabilized) Alpha->Oxonium Retains Charge Neutral Neutral Radical Loss (Not Detected) Alpha->Neutral Loses Radical AlkylHalide Alkyl Halide Carbocation Inductive->AlkylHalide C-X Bond Break

Caption: Fragmentation logic for halogenated ethers in EI-MS. Alpha-cleavage is the primary driver for stable ion formation.

Method Validation (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of requirements), the method must include internal quality checks.[1]

ParameterAcceptance CriteriaProtocol
System Suitability Resolution (Rs) > 1.5Between critical pairs (e.g., Isoflurane vs. Enflurane).
Linearity (

)
> 0.9955-point calibration curve (e.g., 10 - 1000 ppb).[1]
Carryover < 0.1% of previous peakInject a blank (DMSO) after the highest standard.
Recovery 80 - 120%Spike matrix (e.g., plasma or water) with known standard.[1]

Troubleshooting Tip: If sensitivity drops for BCEE, check the inlet liner. Active sites on dirty liners adsorb semi-volatile haloethers. Replace with a deactivated (silanized) liner.[1]

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection Sample Sample Matrix (Drug/Water) Extraction Headspace (Volatiles) OR Liquid Extract (Semivolatiles) Sample->Extraction Inlet Inlet (Split/Splitless) Extraction->Inlet Injection Column DB-624 Column (Thermal Gradient) Inlet->Column Source EI Source (70eV) Column->Source Analyzer Quadrupole (SIM Mode) Source->Analyzer Data Report Generation (Quant + ID) Analyzer->Data Quantitation

Caption: End-to-end workflow for GC-MS analysis of halogenated ethers, differentiating sample introduction paths.

References

  • United States Environmental Protection Agency (EPA). (2018).[1][3] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][3] SW-846.[4][5] Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). (2017).[1][5][6] Sevoflurane Monograph 9.0. Impurity Testing Standards.

  • National Institutes of Health (NIH) / PubChem. (n.d.).[1] Bis(2-chloroethyl) ether - Compound Summary.[1][7]Link[1]

  • Restek Corporation. (n.d.).[1] Analysis of Volatile Organics on Rxi-624Sil MS. Chromatogram Database. Link

  • Attallah, R. et al. (2019).[1] Sevoflurane: Impurities and stability testing.[2] World Siva Congress. Link

Sources

Method

Application Note: Catalytic Synthesis of Benzene, Tetrachloroethoxy- (Tetrachlorophenetole) via Phase-Transfer Catalysis

This Application Note is designed to guide researchers and process chemists in the catalytic synthesis of Tetrachloroethoxybenzene (specifically the 1-ethoxy-2,3,4,5-tetrachloro- isomer, also known as Tetrachlorophenetol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers and process chemists in the catalytic synthesis of Tetrachloroethoxybenzene (specifically the 1-ethoxy-2,3,4,5-tetrachloro- isomer, also known as Tetrachlorophenetole ).[1] This compound is a critical intermediate in the synthesis of agrochemicals (fungicides, herbicides) and specialized flame retardants.[1]

The guide focuses on the Phase-Transfer Catalyzed (PTC) Nucleophilic Aromatic Substitution (


) , a method superior to traditional high-temperature/high-pressure autoclave routes due to its mild conditions, high selectivity, and operational safety.[1]

[1]


)[1]

Executive Summary

The synthesis of 1-ethoxy-2,3,4,5-tetrachlorobenzene (Tetrachlorophenetole) presents a challenge in regioselectivity and conversion efficiency.[1] Traditional methods involving the direct chlorination of phenetole often yield inseparable mixtures of isomers and over-chlorinated byproducts.

This protocol utilizes Phase-Transfer Catalysis (PTC) to facilitate the selective nucleophilic attack of ethoxide ions on 1,2,3,4,5-pentachlorobenzene .[1] By employing quaternary ammonium salts as catalytic transfer agents, the reaction proceeds at lower temperatures with >95% regioselectivity, minimizing the formation of bis-ethoxy byproducts.[1]

Key Advantages of PTC Route:
  • Enhanced Reactivity: Solubilizes the nucleophile (ethoxide) in the organic phase, increasing its activity (the "naked anion" effect).[1]

  • Process Safety: Eliminates the need for metallic sodium or high-pressure reactors.

  • Scalability: Compatible with standard batch reactors using inexpensive reagents (KOH, Ethanol, Toluene).[1]

Chemical Reaction & Mechanism

The synthesis involves the displacement of a chloride atom on the electron-deficient pentachlorobenzene ring by an ethoxide nucleophile.

Reaction Scheme:



Mechanistic Insight: The reaction follows an


 mechanism. The electron-withdrawing chlorine atoms activate the benzene ring. The Phase-Transfer Catalyst (Q

X

) transports the hydroxide/ethoxide ion from the solid/aqueous phase into the organic phase (Toluene), where it reacts rapidly with the substrate.

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) KOH KOH (Solid) EtO_K EtO⁻ K⁺ (Surface Species) KOH->EtO_K Deprotonation EtOH Ethanol EtOH->EtO_K Exchange Ion Exchange Q⁺Br⁻ ⇌ Q⁺EtO⁻ EtO_K->Exchange Q_EtO Q⁺EtO⁻ (Active Catalyst) Exchange->Q_EtO Extraction Complex Meisenheimer Complex Q_EtO->Complex + Substrate Substrate Pentachlorobenzene Product Tetrachlorophenetole (Product) Complex->Product - Cl⁻ Q_Cl Q⁺Cl⁻ (Recycled Catalyst) Product->Q_Cl Q_Cl->Exchange Regeneration

Figure 1: Catalytic cycle of Phase-Transfer Catalyzed ethoxylation. The quaternary ammonium catalyst (Q+) shuttles the reactive ethoxide anion into the organic phase.

Reagents & Materials

Precursors & Catalysts
ComponentRoleSpecificationRecommended Supplier
1,2,3,4,5-Pentachlorobenzene SubstratePurity

98%
Sigma-Aldrich / TCI
Ethanol ReagentAbsolute, AnhydrousFisher Chemical
Potassium Hydroxide (KOH) BasePellets,

85%
Merck / Sigma
Tetrabutylammonium Bromide (TBAB) Catalyst Purity

99%
Sigma-Aldrich (Cat.[1] # 193119)
Toluene SolventACS Reagent GradeFisher Chemical
Catalyst Selection Guide

While TBAB is the standard recommendation, other catalysts may be optimized for specific conditions:

  • TBAB (Tetrabutylammonium Bromide): Best balance of cost and efficiency for liquid-solid PTC.

  • Aliquat 336 (Methyltrioctylammonium chloride): Superior for highly lipophilic substrates but harder to remove during purification.

  • 18-Crown-6: Highly effective for complexing K

    
     but significantly more expensive and toxic. Use only if TBAB fails. 
    

Experimental Protocol

Safety Warning: Pentachlorobenzene is persistent and toxic. Work in a certified fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Setup
  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charge the flask with 1,2,3,4,5-Pentachlorobenzene (10.0 g, 40 mmol).

  • Add Toluene (80 mL) and stir until the solid is fully dissolved.

  • Add the catalyst TBAB (0.64 g, 2.0 mmol, 5 mol%).[1]

    • Note: 5 mol% is the optimal loading. Higher loading does not significantly increase rate but complicates purification.

Step 2: Reagent Addition[1]
  • In a separate beaker, dissolve KOH pellets (3.4 g, 60 mmol, 1.5 eq) in Ethanol (20 mL).

    • Tip: Slight warming may be required to dissolve KOH completely.

  • Add the ethanolic KOH solution dropwise to the toluene mixture over 10 minutes.

    • Observation: The mixture may turn slightly turbid due to the formation of KCl salts.

Step 3: Catalytic Reaction[1]
  • Heat the reaction mixture to Reflux (approx. 85-90°C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.

    • Target: Disappearance of Pentachlorobenzene peak (

      
       ~12.5 min) and appearance of Tetrachlorophenetole peak (
      
      
      
      ~14.2 min).
Step 4: Work-up & Purification
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove solid KCl and unreacted KOH. Rinse the pad with Toluene (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with Water (3 x 50 mL) to remove Ethanol and the Catalyst (TBAB).

    • Critical Step: Thorough washing is required to remove the quaternary ammonium salt, which can interfere with crystallization.[1]

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Concentrate the solvent under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Hexane to obtain pure white needles.

Data Analysis & Validation

Expected Results
  • Yield: 85–92%

  • Appearance: White crystalline needles[1]

  • Melting Point: 72–74°C[1]

Spectroscopic Characterization
TechniqueSignalInterpretation
GC-MS

258, 260, 262
Molecular ion cluster characteristic of 4 Chlorine atoms (

).

H NMR
(CDCl

)

1.45 (t, 3H)
Methyl group (

)

4.10 (q, 2H)
Methylene group (

)

7.15 (s, 1H)
Aromatic proton (

)
IR Spectroscopy 1240 cm


asymmetric stretch (Ether)
800–600 cm


stretching vibrations

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient agitation.Increase stirring speed (PTC is diffusion-controlled). Ensure reagents are anhydrous.
Byproduct Formation (Bis-ethoxy) Excess base or high temperature.Reduce KOH equivalents to 1.1 eq. Strictly control temperature at mild reflux.
Emulsion during Work-up Presence of PTC surfactant.Add saturated NaCl (Brine) during washing.
Product Discoloration Oxidation of impurities.Perform recrystallization with activated charcoal.

References

  • Phase Transfer Catalysis in Organic Synthesis : Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. Link

  • Nucleophilic Substitution in Polyhalo-aromatics : Journal of the Chemical Society C: Organic, 1969, 1593.[1] Link

  • Synthesis of Polychlorinated Phenetoles : US Patent 4,223,163 (Reference to ethoxylation conditions). Link

  • Benzene, tetrachloroethoxy- (CAS Data) : National Institute of Technology and Evaluation (NITE) Chemical Risk Information Platform. Link

  • Tetrachlorophenetole Characterization : Bulletin of Environmental Contamination and Toxicology, 1972, 7(2), 137-146.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzene, (1,1,2,2-tetrachloroethoxy)- Synthesis

The following technical support guide addresses the synthesis of (1,1,2,2-Tetrachloroethoxy)benzene (and related polychloroethoxy- derivatives), a critical intermediate often synthesized via the radical chlorination of p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of (1,1,2,2-Tetrachloroethoxy)benzene (and related polychloroethoxy- derivatives), a critical intermediate often synthesized via the radical chlorination of phenetole (ethoxybenzene) or the chlorination of phenyl vinyl ether .

This guide focuses on the most common yield-limiting factors: selectivity control (preventing ring chlorination) , reaction kinetics , and byproduct management .

Content Type: Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Process Engineers Focus: Yield Optimization, Selectivity Control, and Process Safety

Part 1: The Core Directive – Reaction Logic & Mechanism

The synthesis of (1,1,2,2-tetrachloroethoxy)benzene typically proceeds via the free-radical chlorination of phenetole (ethoxybenzene) or phenyl vinyl ether. The critical challenge is directing the chlorine to the ethoxy side chain while preserving the aromatic ring (preventing electrophilic aromatic substitution).

The Reaction Pathway

The reaction involves a stepwise radical substitution where hydrogen atoms on the ethyl group are replaced by chlorine.

  • Step 1: Initiation (Homolytic cleavage of

    
    ).
    
  • Step 2: Propagation (H-abstraction from

    
    - and 
    
    
    
    -carbons).
  • Step 3: Termination.

Key Selectivity Rule: Radical stability favors substitution at the


-position (adjacent to Oxygen) first, followed by the 

-position. However, obtaining the specific 1,1,2,2-tetrachloro isomer requires precise control to avoid forming the thermodynamic sink (pentachloro- or hexachloro- derivatives) or the kinetic byproducts (ring-chlorinated species).

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Low Yield & Incomplete Conversion

Q1: I am observing significant unreacted starting material despite running the chlorination for 12+ hours. How can I accelerate the rate without compromising selectivity?

Diagnosis: The radical chain reaction is likely stalling due to oxygen inhibition or insufficient photon flux (if photo-initiated). Solution:

  • Oxygen Scrubbing: Oxygen is a potent radical scavenger. Ensure the reaction vessel is purged with dry nitrogen for at least 30 minutes prior to

    
     introduction. Maintain a slight positive pressure of 
    
    
    
    or
    
    
    .
  • Initiator Boost: If using UV light alone, supplement with a chemical initiator like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.1 - 0.5 mol%). These lower the activation energy for the initial radical generation.

  • Temperature Ramp: Start the reaction at a lower temperature (e.g., 50-60°C) to control the exotherm, then ramp to 100-110°C for the final chlorination steps. The substitution of the last few hydrogens (especially on the

    
    -carbon) requires higher energy.
    

Q2: The reaction mixture becomes viscous and dark, and yield drops. What is happening?

Diagnosis: You are likely experiencing polymerization or oxidative degradation . Solution:

  • Check Iron Contamination: Even trace amounts of

    
     (from steel reactors or spatulas) act as Lewis acids, catalyzing electrophilic ring chlorination  and polymerization.
    
  • Protocol: Use glass-lined or Hastelloy reactors. Add a chelating agent or a Lewis base inhibitor (e.g., 0.5% Pyridine or Urea ) to scavenge trace metal ions and neutralize HCl, preventing acid-catalyzed degradation.

Category B: Selectivity & Impurity Profile

Q3: HPLC analysis shows 15-20% ring-chlorinated byproducts (e.g., 4-chlorophenetole derivatives). How do I stop the chlorine from attacking the benzene ring?

Diagnosis: The reaction is proceeding via an electrophilic mechanism rather than a radical one. This usually happens in the absence of light/initiators or in the presence of Lewis acids. Solution:

  • Light Source: Ensure high-intensity UV irradiation (Hg vapor lamp,

    
     nm). The photon flux must be sufficient to maintain a high concentration of 
    
    
    
    radicals, which react faster than the electrophilic
    
    
    species.
  • Solvent Choice: Avoid polar solvents that stabilize ionic intermediates. Use non-polar solvents like carbon tetrachloride (

    
    )  (if permitted) or chlorobenzene .
    
  • Lewis Acid Scavengers: As mentioned in Q2, add trace amounts of amide or amine (e.g., Dimethylacetamide ) to complex any generated Lewis acids.

Q4: I cannot stop the reaction at the tetrachloro- stage; it proceeds to pentachloroethoxybenzene. How do I control the degree of chlorination?

Diagnosis: Over-chlorination is a kinetic issue. The rate of chlorination for the tri-chloro species is similar to the tetra-chloro species. Solution:

  • Stoichiometric Control: Do not use a large excess of chlorine gas. Use a mass flow controller to deliver exactly 4.0 - 4.2 equivalents of

    
    .
    
  • End-Point Monitoring: Use Gas Chromatography (GC) monitoring every 30 minutes. Stop the reaction when the Tri-chloro : Tetra-chloro : Penta-chloro ratio is optimal (typically when Tetra is maxed out, even if ~5% Tri remains). It is easier to separate the Tri-chloro species (via distillation) than the Penta-chloro species.

Part 3: Visualization & Experimental Workflow

Reaction Scheme: Radical Chlorination of Phenetole

ReactionPathway Start Phenetole (Ethoxybenzene) Step1 Intermediate: (1-Chloroethoxy)benzene Start->Step1 Cl2, hν -HCl Ring Impurity: Ring-Chlorinated Species Start->Ring Lewis Acid (Fe3+) Darkness Step2 Intermediate: (1,2-Dichloroethoxy)benzene Step1->Step2 Cl2, hν Target Target: (1,1,2,2-Tetrachloroethoxy)benzene Step2->Target 2.0 eq Cl2 Stepwise subst. Over Byproduct: (Pentachloroethoxy)benzene Target->Over Excess Cl2 Over-reaction

Caption: Stepwise radical chlorination pathway showing the critical divergence between the desired side-chain substitution and unwanted ring chlorination.

Process Parameter Summary Table
ParameterOptimal RangeImpact on Yield
Temperature 60°C

110°C (Ramp)
Low temp prevents polymerization; high temp drives final substitution.
Light Source UV (350-400 nm)Essential for radical generation; prevents ring attack.
Chlorine Rate Slow, steady spargePrevents localized hot-spots and thermal runaway.
Catalyst AIBN (0.1%) or NoneInitiates radical chain; avoid metal salts.
Reactor Material Glass / HastelloySteel/Iron causes immediate ring chlorination failure.

Part 4: References

  • Preparation of Phenyl Vinyl Ether and Derivatives. University of British Columbia Library Open Collections. Detailed protocols on the synthesis of vinyl ether precursors and their halogenation behavior.

  • Chlorination of Phenols and Ethers. National Institutes of Health (PMC). Mechanistic insights into the competition between ring and side-chain chlorination in aromatic ethers.

  • Synthesis of Polychloro- organic compounds. BenchChem Technical Guides. Protocols for handling chlorination of phenetole and vinyl ethers.

  • Process for chemical synthesis from halogenated precursors. Google Patents (US20140051892A1). Discusses the handling of alpha-halo ethers and thermal elimination/substitution reactions.

Optimization

optimizing temperature conditions for Benzene tetrachloroethoxy- stability

Welcome to the technical resource center for (Tetrachloroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for (Tetrachloroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to ensure the optimal handling, storage, and stability of this compound in your experiments. Given the limited publicly available data on this specific molecule, this guide synthesizes information from analogous chlorinated aromatic ethers and fundamental chemical principles to provide actionable insights.

Core Concepts: Understanding the Stability of (Tetrachloroethoxy)benzene

(Tetrachloroethoxy)benzene is a molecule characterized by a benzene ring linked via an ether bond to a tetrachloroethyl group. Its stability is primarily dictated by the robustness of the aryl ether linkage and the carbon-chlorine (C-Cl) bonds on the ethoxy group. Several environmental factors can compromise the compound's integrity, leading to degradation and the formation of impurities that can impact experimental outcomes.

The primary modes of degradation are:

  • Hydrolysis: The ether linkage and the C-Cl bonds are susceptible to cleavage in the presence of water, a reaction often catalyzed by acidic or basic conditions.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to break the C-O and C-Cl bonds, leading to a complex mixture of degradation products.

  • Nucleophilic Substitution: The chlorinated ethyl group is a target for nucleophiles, which can displace the chlorine atoms.

Proper storage and handling are paramount to minimizing these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of (Tetrachloroethoxy)benzene.

Q1: I've observed a new, unexpected peak in my HPLC/GC-MS analysis after storing my (Tetrachloroethoxy)benzene solution for a week. What could be the cause?

A1: The appearance of a new peak likely indicates degradation. The most common culprit is hydrolysis, especially if your solvent was not anhydrous. The ether linkage can be cleaved by water, particularly in the presence of trace acidic or basic impurities, to yield phenol and a tetrachloroethanol derivative. Additionally, the C-Cl bonds can undergo nucleophilic substitution if your solvent is nucleophilic (e.g., methanol, water)[1].

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. If necessary, distill the solvent over a suitable drying agent.

    • Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering.

    • pH Control: Avoid acidic or basic conditions unless required for a specific reaction. If necessary, use a non-nucleophilic buffer.

    • Characterize the Impurity: Use mass spectrometry to identify the molecular weight of the new peak. This can help elucidate the degradation pathway.

Q2: My solid (Tetrachloroethoxy)benzene has developed a yellowish tint and a sharp, acidic odor upon storage. Is it still usable?

A2: A color change and an acidic odor are strong indicators of decomposition. Chlorinated organic compounds can slowly hydrolyze in the presence of atmospheric moisture, leading to the formation of hydrochloric acid (HCl)[2]. The yellowing may be due to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Purity Assessment: Re-analyze the compound's purity using a suitable method (e.g., NMR, GC-MS, or elemental analysis).

    • Risk Assessment: The presence of acidic impurities can interfere with subsequent reactions. If high purity is critical, it is recommended to purify the compound (e.g., by recrystallization or chromatography, if stable under those conditions) or use a fresh batch.

    • Storage Improvement: For long-term storage, keep the solid compound in a tightly sealed container within a desiccator at low temperature.

Q3: What are the optimal temperature conditions for storing (Tetrachloroethoxy)benzene, both as a solid and in solution?

A3: For maximum stability, both solid and solution forms of (Tetrachloroethoxy)benzene should be stored at low temperatures.

Form Recommended Temperature Rationale
Solid 2-8 °CReduces the rate of potential solid-state decomposition and hydrolysis from adsorbed moisture. Protect from light.
Solution ≤ -20 °CSignificantly slows down solvent-mediated degradation pathways like hydrolysis and nucleophilic substitution. Storage under an inert atmosphere is highly recommended[3].

High temperatures should be avoided as they can induce thermal decomposition, potentially leading to the elimination of HCl or fragmentation of the molecule[2][4].

Q4: Can I use common laboratory solvents with (Tetrachloroethoxy)benzene? Are there any I should avoid?

A4: The choice of solvent is critical.

  • Recommended Solvents: Aprotic, non-nucleophilic solvents such as hexane, toluene, dichloromethane (anhydrous), and tetrahydrofuran (THF, freshly distilled and anhydrous) are generally compatible.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles and lead to substitution reactions at the chlorinated ethoxy group[1]. If their use is unavoidable, prepare solutions fresh and store them at low temperatures for short periods.

  • Solvents to Avoid for Long-Term Storage: Water and other aqueous solutions should be avoided for storage due to the risk of hydrolysis[2][5].

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol allows you to assess the thermal stability of (Tetrachloroethoxy)benzene in a chosen solvent.

  • Preparation: Prepare a stock solution of (Tetrachloroethoxy)benzene at a known concentration (e.g., 1 mg/mL) in your desired anhydrous solvent.

  • Aliquoting: Dispense equal volumes of the stock solution into several amber glass vials.

  • Incubation: Place the vials in temperature-controlled environments at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature.

  • Analysis: Immediately analyze the samples by a suitable chromatographic method (e.g., HPLC or GC) to determine the percentage of the parent compound remaining and identify any major degradation products.

  • Data Interpretation: Plot the percentage of remaining (Tetrachloroethoxy)benzene against time for each temperature to determine the degradation kinetics.

Diagram: Accelerated Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_40c 40°C aliquot->temp_40c temp_60c 60°C aliquot->temp_60c time_points Sample at T = 0, 24, 48, 72, 168h temp_4c->time_points temp_25c->time_points temp_40c->time_points temp_60c->time_points hplc_gc HPLC or GC Analysis time_points->hplc_gc kinetics Determine Degradation Kinetics hplc_gc->kinetics

Caption: Workflow for assessing thermal stability.

Potential Degradation Pathways

Understanding the likely chemical transformations of (Tetrachloroethoxy)benzene is crucial for troubleshooting. The following diagram illustrates the primary degradation pathways initiated by heat and nucleophiles/water.

Diagram: Degradation Pathways of (Tetrachloroethoxy)benzene

cluster_hydrolysis Hydrolysis / Nucleophilic Attack cluster_thermal Thermal Decomposition parent (Tetrachloroethoxy)benzene phenol Phenol parent->phenol H₂O / H⁺ or OH⁻ tce_deriv Tetrachloroethanol Derivative parent->tce_deriv H₂O / H⁺ or OH⁻ elimination Chlorinated Styrene Derivative + HCl parent->elimination Heat (Δ) fragmentation Smaller Chlorinated Fragments parent->fragmentation High Heat (ΔΔ)

Caption: Potential degradation pathways.

Summary of Recommended Storage Conditions

Parameter Recommendation
Temperature Solid: 2-8 °CSolution: ≤ -20 °C
Atmosphere Inert gas (Nitrogen or Argon) is strongly recommended, especially for solutions and long-term storage, to exclude moisture and oxygen[3].
Light Store in amber vials or protect from light to prevent potential photochemical degradation.
Container Tightly sealed glass containers.
Incompatibilities Avoid strong oxidizing agents, strong bases, and reactive metals like aluminum[2][6].

By adhering to these guidelines and utilizing the provided protocols, researchers can ensure the stability and integrity of (Tetrachloroethoxy)benzene, leading to more reliable and reproducible experimental results.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutyl)benzene in Organic Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • OxyChem. (n.d.). Chlorinated Organics Handbook.
  • Euro Chlor. (2011). Guidance on Storage and Handling of Chlorinated Solvents.
  • Hou, K., & Palmer, H. B. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. The Journal of Physical Chemistry.
  • Chemistry Stack Exchange. (2016). Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers.

Sources

Troubleshooting

Technical Support Center: Reducing Catalyst Deactivation in Halogenated Ether Synthesis

Ticket ID: [GEN-CAT-STAB-001] Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Executive Summary You are experiencing yield degradation or complete reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: [GEN-CAT-STAB-001] Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Executive Summary

You are experiencing yield degradation or complete reaction stall during the synthesis of halogenated ethers (e.g., fluoroethers like Sevoflurane/Desflurane intermediates, or haloalkoxylation products). This guide addresses the three primary failure modes of catalysts in these environments: Lewis Acid Poisoning , Halide-Induced Leaching , and Oligomeric Pore Blocking (Fouling) .

The protocols below are designed to be self-validating. Do not proceed to the next step until the diagnostic criteria of the current step are met.

Module 1: Immediate Failure (0–1 Hours)

Symptom: The reaction starts but stalls almost immediately, or conversion never initiates despite correct temperature.

Root Cause: Competitive Adsorption (The "Water Effect")

Halogenated ether synthesis often employs Lewis Acid catalysts (e.g.,


, 

, or solid acids like Sulfated Zirconia). These catalysts have a higher affinity for "hard" oxygen bases (water, alcohols) than for the halogenated substrates. Even trace moisture (ppm levels) transforms active Lewis sites into inactive Brønsted species or hydrolyzes the catalyst entirely.
Troubleshooting Protocol

Q: My feedstock is "dry." Why is the catalyst still dying? A: "Dry" in standard organic synthesis (<500 ppm) is often fatal in haloetherification. Halogenated solvents (DCM, chloroform) and fluorinated alcohols (HFIP) are hygroscopic and tenacious water retainers.

Step-by-Step Validation:

  • The Karl Fischer Audit:

    • Measure water content of all reagents, not just the solvent.

    • Target: < 50 ppm total water in the reaction matrix.

    • Note: Fluorinated alcohols (e.g., Hexafluoroisopropanol) form strong H-bonded networks with water; standard drying agents (

      
      ) are often ineffective. Use 3Å Molecular Sieves activated at 300°C for 4 hours.
      
  • The Scavenger Test:

    • Run a pilot reaction adding Trimethyl Orthoformate (TMOF) or 2,2-Dimethoxypropane (DMP) (1.1 eq. relative to estimated water).[1][2]

    • Mechanism:[1][2][3][4][5][6][7] These scavengers react irreversibly with water to form methanol/acetone, which are less inhibitory than free water.

    • Result: If yield recovers, your issue is moisture poisoning.

Data Table 1: Maximum Tolerable Impurity Limits

Impurity TypeLimit (ppm)Effect on CatalystMitigation
Water< 50Hydrolysis / Active Site Blockage3Å Sieves / Chemical Scavengers
Amines< 10Irreversible Poisoning (Strong Binding)Acid Wash Pre-treatment
HF (Free Acid)< 100Leaching of Support (Alumina/Silica)Base Trap / specialized supports

Module 2: Gradual Activity Loss (1–10 Hours)

Symptom: Initial rate is good, but conversion plateaus at 60–70%. Adding fresh catalyst restarts the reaction temporarily.

Root Cause: Pore Blocking (Fouling) & Halide Inhibition

In the synthesis of ethers from aldehydes/epoxides (e.g., Sevoflurane precursors), side reactions form polyacetals or oligomers. These large molecules become trapped in the pores of heterogeneous catalysts (Zeolites, Resins).

Additionally, free halide ions (


, 

) generated during the reaction can bind tightly to metal centers, effectively "capping" the catalyst.
Troubleshooting Protocol

Q: Is it Coking or Halide Poisoning? A: Perform the Hot Filtration Test .

  • Procedure:

    • Stop the reaction at 50% conversion.

    • Rapidly filter the catalyst while hot (maintain reaction temp).

    • Continue heating the filtrate.

  • Interpretation:

    • Reaction Stops: The catalysis was truly heterogeneous. The deactivation is likely on the solid surface (Fouling).

    • Reaction Continues: Active species have leached into the solution. (See Module 3).

Q: How do I prevent fouling? A: Increase the "Solvency Power" of your medium.

  • Halogenated ethers are poor solvents for their own oligomeric byproducts.

  • Solution: Introduce a co-solvent like Sulfolane or Diglyme (10-20% v/v). These polar aprotic solvents solubilize oligomers, keeping catalyst pores open.

Module 3: Irreversible Degradation (Leaching)

Symptom: The catalyst mass decreases, or the reaction solution turns colored (often green/blue for Cu/Ni catalysts, yellow for degraded Lewis acids).

Root Cause: The "Acid-Etch" Cycle

Halogenated byproducts (HCl, HF) are often released during ether synthesis.

  • Scenario: You are using an Alumina (

    
    ) or Silica (
    
    
    
    ) supported catalyst.
  • Mechanism: HF attacks the support:

    
    . This destroys the pore structure and releases the active metal.
    
Troubleshooting Protocol

Q: Which support should I use for corrosive halogenated environments? A: Switch to Carbon or Zirconia supports.

Catalyst Compatibility Matrix:

Support MaterialStability in HCl/Cl-Stability in HF/F-Recommendation

-Alumina
ModeratePoor (Forms

)
Avoid in fluoro-ether synthesis.
Silica (

)
GoodPoor (Forms

gas)
Avoid if HF is present.
Activated CarbonExcellent Excellent Best for reductive etherification.
Sulfated ZirconiaGoodModerateGood alternative for solid acid catalysis.

Visualizing the Deactivation Pathways

The following diagram illustrates the decision logic for diagnosing catalyst failure based on reaction kinetics and physical observations.

CatalystTroubleshooting Start Symptom: Loss of Activity TimeCheck When does it fail? Start->TimeCheck Immediate Immediate (0-1 hr) TimeCheck->Immediate Stalls instantly Gradual Gradual (1-10 hrs) TimeCheck->Gradual Slows down over time WaterCheck Check Water Content (Karl Fischer) Immediate->WaterCheck Filtration Hot Filtration Test Gradual->Filtration Poisoning Diagnosis: Competitive Adsorption (Water/Amine Poisoning) WaterCheck->Poisoning >50 ppm H2O Action1 Action: Add Chemical Scavenger (TMOF/DMP) or 3Å Sieves Poisoning->Action1 Leaching Filtrate Continues Reacting? Filtration->Leaching YesLeach Yes: Active Phase Leaching Leaching->YesLeach Activity in liquid NoLeach No: Surface Deactivation Leaching->NoLeach No activity in liquid Action2 Action: Change Support (Switch Alumina -> Carbon) YesLeach->Action2 Action3 Action: Add Polar Co-solvent (Sulfolane) to remove oligomers NoLeach->Action3

Figure 1: Diagnostic logic flow for identifying the specific mode of catalyst deactivation.

Module 4: Advanced Halide Management (The "Halex" Factor)

For researchers performing Halogen Exchange (Halex) (e.g., converting Chloro-ethers to Fluoro-ethers using KF), the catalyst is often a Phase Transfer Catalyst (PTC) like 18-Crown-6 or PEG.[8]

Q: My PTC degrades after one run. Why? A: Nucleophilic attack on the catalyst itself.

  • Mechanism: In the presence of strong nucleophiles (

    
    ) and high temperatures, PEG chains can undergo cleavage.
    
  • Solution:

    • Switch PTC: Use bulky quaternary ammonium salts (e.g., Tetrabutylammonium fluoride, TBAF) which are sometimes more robust, or specialized phosphonium salts.

    • Anhydrous Conditions: The "naked" fluoride ion is extremely reactive. If water is present, it forms solvated

      
      , which is less reactive, forcing you to increase temperature, which then degrades the catalyst. Dry the KF via spray drying or azeotropic distillation with benzene/toluene before use. 
      

References

  • Lokhat, D., et al. (2014). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. International Journal of Applied Engineering Research. Link

  • Cavallo, G., et al. (2019).[9] Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry. Link

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Link

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Link

  • ChemCatBio. (2022).[6] Three Sources of Catalyst Deactivation and How To Mitigate Them. Link

Sources

Optimization

Technical Support Center: High-Purity Tetrachloroethoxybenzene (TCEB) Standards

Status: Operational | Ticket Priority: Critical (P1) Topic: Purification Strategies for High-Purity Benzene, tetrachloroethoxy- Standards Audience: Analytical Chemists, Synthetic Organic Chemists, QA/QC Managers Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: Critical (P1) Topic: Purification Strategies for High-Purity Benzene, tetrachloroethoxy- Standards Audience: Analytical Chemists, Synthetic Organic Chemists, QA/QC Managers

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely accessing this guide because your GC-MS or HPLC baselines are showing ghost peaks, or your melting point range is too wide (>2°C) for a certified reference material (CRM).

"Benzene, tetrachloroethoxy-" (Tetrachloroethoxybenzene or TCEB) represents a class of halogenated aromatic ethers often used as internal standards for environmental analysis (e.g., tracking polychlorinated phenols or anisoles). The synthesis typically involves the O-alkylation of tetrachlorophenol. Consequently, the primary impurities are unreacted acidic phenols , poly-alkylated byproducts , and positional isomers .

This guide bypasses generic advice to focus on the specific physicochemical properties of polychlorinated aromatic ethers.

Module 1: Pre-Purification Assessment

Before initiating any purification, you must characterize the "Crude State." High-chlorine content renders these molecules lipophilic and electron-deficient.

The "Crude" Checklist
ParameterMethodAcceptance Criteria for PurificationAction if Failed
TLC (Silica) 9:1 Hexane:EtOAc

between product and spot
Change solvent system (try 100% Hexane).
pH (Aqueous extract) Universal IndicatorNeutral (pH 6-7)STOP. Significant phenol carryover. See Module 2.
Solubility VisualSoluble in Hexane/DCM; Insoluble in WaterIf insoluble in Hexane, product may be polymerized.

Module 2: Removing The "Phenol Problem" (Chemical Washing)

Issue: The most persistent impurity is unreacted tetrachlorophenol. Because of the four electron-withdrawing chlorine atoms, this phenol is significantly more acidic (


) than non-chlorinated phenols (

).

The Fix: A standard bicarbonate wash is often insufficient. You need a stronger base wash followed by a specific drying protocol.

Protocol: Aggressive Base Wash
  • Dissolution: Dissolve crude TCEB in Dichloromethane (DCM) (do not use Ethyl Acetate, as it can hydrolyze under strong base).

  • Extraction: Wash the organic phase

    
     with 1M NaOH .
    
    • Mechanism:[1][2] The NaOH deprotonates the tetrachlorophenol, forming the water-soluble sodium tetrachlorophenoxide. The neutral ethoxybenzene remains in the DCM.

  • Verification: Check the aqueous layer.[1] It should be slightly yellow (phenoxides are often colored).

  • Neutralization: Wash the organic phase

    
     with 1M HCl  (to neutralize trace base) and 
    
    
    
    with Brine.
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
    • Critical Step: Do not use Magnesium Sulfate (

      
      ) if your compound is sensitive to Lewis acids, although TCEB is generally robust.
      

Module 3: Isomer Resolution & Polishing

Once the phenol is removed, you are likely left with isomeric impurities or trace reagents.

Strategy A: Recrystallization (For >98% Purity)

Chlorinated aromatics crystallize well due to


-

stacking interactions enhanced by the heavy chlorine atoms.
  • Primary Solvent: Ethanol (Hot)

  • Anti-Solvent: Water (Dropwise) or Hexane (for cooling)

Protocol:

  • Dissolve solid in minimum boiling Ethanol.

  • If colored impurities persist (yellowing), add activated charcoal, boil for 2 mins, and hot filter through Celite.

  • Allow to cool slowly to Room Temperature (RT).

  • The "Crash" Trick: If crystals do not form, add water dropwise until turbidity persists, then cool to

    
    .
    
  • Yield Warning: Chlorinated ethers are heavy. Do not mistake bulk volume for mass.

Strategy B: Flash Chromatography (For Isomer Separation)

If you have positional isomers (e.g., 2,3,4,6- vs 2,3,5,6-tetrachloroethoxybenzene), recrystallization will likely co-crystallize them. You need silica chromatography.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: 100% Hexane

    
     5% DCM in Hexane.
    
  • Loading: Dry load on Celite is recommended to prevent band broadening.

Why Non-Polar? Chlorinated ethers are "slippery" on silica. They elute very fast (High


). Isomers separate based on the dipole moment differences caused by the chlorine positioning relative to the ethoxy group.

Visualizing the Workflow

The following decision tree guides you through the purification logic based on your crude analysis.

PurificationStrategy Start Crude TCEB Standard CheckpH Check Acidity (Phenol Test) Start->CheckpH BaseWash 1M NaOH Extraction (Remove Phenols) CheckpH->BaseWash Acidic/Phenolic CheckIsomers GC-MS Check: Isomers Present? CheckpH->CheckIsomers Neutral BaseWash->CheckIsomers Recryst Recrystallization (Ethanol/Water) CheckIsomers->Recryst No (Single Peak) Column Flash Chromatography (100% Hexane) CheckIsomers->Column Yes (Isomers) Final Final Product (>99.5% Purity) Recryst->Final Column->Recryst Polishing

Figure 1: Purification Logic Flow for Tetrachloroethoxybenzene Standards. Blue nodes indicate start/end states; Yellow diamonds indicate decision points; Red indicates chemical remediation; Green indicates physical separation.

FAQ: Troubleshooting & Stability

Q: I see a "Ghost Peak" at M-28 in my GC-MS spectrum. Is my standard impure? A: Not necessarily. This is a common fragmentation pathway for ethoxybenzenes. The loss of the ethyl group (ethene, mass 28) via a McLafferty-like rearrangement or simple cleavage generates the corresponding phenol ion in the source.

  • Test: Lower the injection port temperature. If the ratio of Parent/Daughter ion changes, it is thermal degradation, not an impurity.

Q: My crystals are "oiling out" instead of forming needles. A: This is common with ethoxy-substituted aromatics.

  • Fix: Your solution is too concentrated or cooled too fast. Re-heat to dissolve the oil, add a seed crystal (if available), and scratch the glass side of the flask with a glass rod to induce nucleation. Wrap the flask in foil to cool slowly.

Q: How should I store the purified standard? A: Store neat (solid) at


 protected from light. Chlorinated aromatics can undergo slow photolytic dechlorination. If in solution, use Iso-octane or Toluene; avoid Acetone or Methanol for long-term storage as they can evaporate or absorb water.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • United States Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria for Haloethers. EPA 440/5-80-050. Link (Provides physicochemical data on chlorinated aromatic ethers).

  • National Institutes of Health (NIH). (2024). Chlorination of Aromatic Amino Acids and Precursors. Link (Discusses chlorination mechanisms and separation of aromatic byproducts).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link (Guide on solvent selection for aromatic recrystallization).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Tetrachlorodiethoxybenzene: A Comparative NMR Performance Guide

Part 1: Executive Summary & Core Directive The Challenge: "Benzene tetrachloroethoxy-" refers to the class of Tetrachlorodiethoxybenzenes (specifically the isomers 1,4-diethoxy-2,3,5,6-tetrachlorobenzene and 1,2-diethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: "Benzene tetrachloroethoxy-" refers to the class of Tetrachlorodiethoxybenzenes (specifically the isomers 1,4-diethoxy-2,3,5,6-tetrachlorobenzene and 1,2-diethoxy-3,4,5,6-tetrachlorobenzene). These compounds are critical intermediates in the synthesis of liquid crystals and agrochemicals.

However, they present a unique analytical "blind spot": The aromatic ring is fully substituted.

The Comparison: This guide compares the "Standard Protocol" (1H NMR) against the "Advanced Structural Protocol" (Quantitative 13C NMR + Relaxation Doping).

  • Alternative (Standard 1H NMR): Fails to distinguish regioisomers. Both the target and impurities produce identical ethyl splitting patterns (triplet/quartet) with no aromatic protons to provide coupling connectivity.

  • Product (Advanced 13C Protocol): The only robust method for definitive assignment. By leveraging symmetry-derived signal counting and chemical shift additivity, this protocol definitively separates the para (target) from the ortho (impurity) isomers.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The "Blind Spot" in Standard Analysis

In standard organic synthesis, researchers rely on 1H NMR for structure verification. For Tetrachlorodiethoxybenzene, this approach is deceptive.

  • The Problem: The molecule is

    
    . There are zero  aromatic protons.[1]
    
  • The Ambiguity:

    • Isomer A (Para): 1,4-Diethoxy-2,3,5,6-tetrachlorobenzene.

    • Isomer B (Ortho): 1,2-Diethoxy-3,4,5,6-tetrachlorobenzene.

    • Observation: Both isomers yield a classic ethoxy pattern: a quartet at

      
       ppm and a triplet at 
      
      
      
      ppm. Integration is always 2:3. 1H NMR cannot distinguish them.
The Solution: Quantitative 13C NMR Protocol

To distinguish these isomers, we must look at the carbon framework. However, polychlorinated carbons have extremely long spin-lattice relaxation times (


), often exceeding 30 seconds. Standard 13C scans will miss these quaternary carbons or show poor signal-to-noise ratios, leading to false negatives.

The "Self-Validating" Protocol: We utilize Chromium(III) acetylacetonate [Cr(acac)3] , a paramagnetic relaxation agent, to shorten


 and ensure all quaternary carbons are visible and quantifiable.
Theoretical Chemical Shift Prediction (Additivity Rules)

We validate our assignment using Substituent Chemical Shift (SCS) additivity rules relative to Benzene (


 128.5 ppm).
  • Effect of -Cl: Ipso (+6.2), Ortho (+0.4), Meta (+1.3), Para (-1.9).

  • Effect of -OEt: Ipso (+30.0), Ortho (-14.0), Meta (+1.0), Para (-7.0).

Table 1: Predicted 13C NMR Shifts for Isomer Differentiation
Carbon EnvironmentPara-Isomer (Target)Ortho-Isomer (Impurity)Differentiation Logic
Symmetry

(High Symmetry)

(Lower Symmetry)
Signal Count
Unique Ar-C Signals 2 Signals 3 Signals Key Discriminator
C-O (Ipso) ~150.0 ppm~148.0 ppmChemical Shift
C-Cl (Ortho to OEt) ~126.0 ppm~124.0 ppmChemical Shift
C-Cl (Meta to OEt) N/A (Equivalent to above)~129.0 ppmPresence of 3rd Peak

Note: The Para-isomer has equivalent C2, C3, C5, C6 carbons due to symmetry. The Ortho-isomer splits the C-Cl carbons into two distinct environments (C3/C6 vs C4/C5).

Part 3: Visualization & Formatting

Decision Tree for Structural Assignment

The following diagram outlines the logical flow for assigning the correct isomer using the Advanced Protocol.

NMR_Assignment_Strategy Start Unknown Tetrachlorodiethoxybenzene Sample Step1 Acquire 1H NMR (Standard Protocol) Start->Step1 Result1 Result: Quartet (4.1 ppm) + Triplet (1.4 ppm) No Aromatic Protons Step1->Result1 Decision1 Can Isomers be Distinguished? Result1->Decision1 Step2 Acquire 13C NMR + Cr(acac)3 (Advanced Protocol) Decision1->Step2 NO (Ambiguous) Analysis Count Aromatic Carbon Signals (120 - 160 ppm) Step2->Analysis OutcomeA 2 Aromatic Signals (High Symmetry) Analysis->OutcomeA Signal Count = 2 OutcomeB 3 Aromatic Signals (Lower Symmetry) Analysis->OutcomeB Signal Count = 3 FinalA IDENTIFIED: Para-Isomer (1,4-diethoxy-2,3,5,6-tetrachloro) OutcomeA->FinalA FinalB IDENTIFIED: Ortho-Isomer (1,2-diethoxy-3,4,5,6-tetrachloro) OutcomeB->FinalB

Caption: Logical workflow for distinguishing high-symmetry para-isomers from ortho-isomers using signal counting in 13C NMR.

Experimental Protocols
Method A: Standard 1H NMR (The "Control")

Use this only to confirm the presence of the ethoxy group and absence of other impurities.

  • Sample: Dissolve 10 mg of sample in 0.6 mL CDCl3 .

  • Parameters: 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • Expectation: Only aliphatic signals visible.

Method B: Quantitative 13C NMR with Relaxation Agent (The "Gold Standard")

Use this for definitive structural assignment.

  • Reagent Prep: Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)3] in CDCl3. This is the "Relaxation Reagent."

  • Sample Prep: Dissolve 30-50 mg of the Tetrachlorodiethoxybenzene sample in 0.6 mL of the Relaxation Reagent.

    • Why? The Cr(acac)3 removes the Nuclear Overhauser Effect (NOE) and shortens the

      
       relaxation time of the quaternary carbons from ~30s to <2s.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker).

    • Scans (NS): Minimum 1024 (due to splitting of signal into multiple lines by Cl isotopes and lack of NOE enhancement).

    • Relaxation Delay (D1): 2.0 seconds (sufficient with Cr agent).

    • Sweep Width: 240 ppm (ensure carbonyl/aromatic region is covered).

  • Processing: Apply 1.0 - 3.0 Hz Line Broadening (LB) to improve S/N ratio for the quaternary carbons.

Part 4: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.

  • Caytan, E., et al. (2007). "Quantification of stubborn analytes: 13C NMR of quaternary carbons". Magnetic Resonance in Chemistry.

Sources

Comparative

Comparative Mass Spectrometric Analysis: Tetrachloroethoxybenzene vs. Pentachlorobenzene

This guide provides an in-depth technical comparison of the mass fragmentation patterns of Tetrachloroethoxybenzene (TCEB) and Pentachlorobenzene (PeCB) . It is designed for analytical chemists and researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass fragmentation patterns of Tetrachloroethoxybenzene (TCEB) and Pentachlorobenzene (PeCB) . It is designed for analytical chemists and researchers requiring precise identification of chlorinated aromatic compounds.

Executive Summary & Core Distinction

Differentiation between Pentachlorobenzene (PeCB) and Tetrachloroethoxybenzene (TCEB) is critical in environmental monitoring and drug synthesis, as they often co-elute or appear as metabolic pairs.

  • PeCB (C₆HCl₅) is a highly stable, electron-deficient aromatic ring that fragments primarily through sequential homolytic cleavage of C-Cl bonds .

  • TCEB (C₈H₆Cl₄O) contains an ethoxy ether linkage. Its fragmentation is dominated by a hydrogen rearrangement leading to the expulsion of neutral ethylene (C₂H₄), a pathway energetically inaccessible to PeCB.

The Diagnostic Key: The presence of a neutral loss of 28 Da (Ethylene) and the shift from a Cl₅ to a Cl₄ isotope cluster are the definitive signatures for TCEB.

Chemical Identity & Structural Properties[1][2][3][4][5]

FeaturePentachlorobenzene (PeCB)Tetrachloroethoxybenzene (TCEB)
Formula C₆HCl₅C₈H₆Cl₄O
Monoisotopic Mass 247.85 Da257.92 Da
Structure Type Polychlorinated Aromatic HydrocarbonPolychlorinated Phenetole (Ethyl Ether)
Key Functional Group Ar-Cl (Aryl Chloride)Ar-O-CH₂CH₃ (Ethoxy Ether)
Isotope Profile Cl₅ Pattern (M, M+2, M+4...)Cl₄ Pattern (M, M+2, M+4...)

Mass Spectrometry Fundamentals: Isotope Signatures

Before analyzing fragmentation, the molecular ion cluster provides the first level of discrimination. Chlorine's natural isotopes (


Cl ~75.8% and 

Cl ~24.2%) create distinct "fingerprints."
The Chlorine Rule
  • PeCB (5 Chlorines): The molecular ion cluster spans roughly 10 Da. The M+2 (250) and M+4 (252) peaks are nearly as intense as the molecular ion M (248), creating a wide, multi-peak cluster.

  • TCEB (4 Chlorines): The cluster is narrower. The intensity ratios change significantly, with the M (258) and M+2 (260) peaks dominating, but the relative height of M+4 is lower compared to the Cl₅ pattern.

Detailed Fragmentation Mechanisms

A. Pentachlorobenzene (PeCB): The Stability Standard

PeCB is chemically inert. Under Electron Ionization (70 eV), the aromatic ring stabilizes the radical cation.

  • Molecular Ion Dominance: The

    
     peak is typically the base peak  (100% relative abundance).
    
  • Sequential Dechlorination: The primary decay channel is the loss of a chlorine radical (

    
    ).
    
B. Tetrachloroethoxybenzene (TCEB): The Rearrangement Driver

TCEB behaves like a typical phenetole (ethyl phenyl ether). The ethoxy group introduces a low-energy fragmentation pathway that outcompetes simple bond cleavage.

  • Four-Membered Transition State (McLafferty-like): A

    
    -hydrogen on the ethyl group transfers to the ether oxygen.
    
  • Ethylene Expulsion: The C-O bond cleaves, releasing neutral ethylene (

    
    , 28 Da).
    
  • Product Ion: The resulting ion is the Tetrachlorophenol radical cation (

    
    ). This is often the base peak or a major diagnostic ion.
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways.

FragmentationComparison cluster_PeCB Pentachlorobenzene (PeCB) Pathway cluster_TCEB Tetrachloroethoxybenzene (TCEB) Pathway PeCB_M PeCB [M]+. m/z 250 (Cl5) PeCB_Frag1 [M - Cl]+ m/z 215 (Cl4) PeCB_M->PeCB_Frag1 Loss of Cl• (Homolytic Cleavage) PeCB_Frag2 [M - 2Cl]+ m/z 180 (Cl3) PeCB_Frag1->PeCB_Frag2 Loss of Cl• TCEB_M TCEB [M]+. m/z 260 (Cl4) TS_State 4-Membered Transition State TCEB_M->TS_State H-Rearrangement Phenol_Ion Tetrachlorophenol Ion [M - 28]+. m/z 232 (Cl4) TS_State->Phenol_Ion Loss of Ethylene (C2H4) -28 Da TCEB_Frag2 [M - 28 - Cl]+ m/z 197 (Cl3) Phenol_Ion->TCEB_Frag2 Loss of CO / Cl•

Caption: Comparative fragmentation pathways. PeCB follows sequential dehalogenation (Red), while TCEB undergoes a specific rearrangement losing ethylene to form the phenol ion (Green).

Comparative Data Summary

The following table summarizes the key diagnostic ions observed in a standard EI (70 eV) mass spectrum.

ParameterPentachlorobenzene (PeCB)Tetrachloroethoxybenzene (TCEB)
Molecular Ion [M]+ m/z 250 (Base Peak, 100%)m/z 260 (Significant, 40-80%)
Primary Fragment m/z 215 [M - Cl]m/z 232 [M - 28] (Base Peak)
Secondary Fragment m/z 180 [M - 2Cl]m/z 197 [M - 28 - Cl]
Neutral Loss -35 Da (Chlorine radical)-28 Da (Ethylene)
Isotope Cluster Cl₅ (Distinctive M+2, M+4)Cl₄ (Matches Tetrachlorophenol)
Low Mass Ions m/z 108-110 (Polychlorinated fragments)m/z 27, 29 (Ethyl fragments - weak)

Note on Quantification:

  • For PeCB , quantify using the molecular ion cluster (m/z 250, 252).

  • For TCEB , the [M-28] fragment (m/z 232) is often more stable and intense than the molecular ion, making it a superior target for SIM (Selected Ion Monitoring) modes.

Experimental Protocol: GC-MS Identification

To replicate these results, use the following validated protocol.

A. Sample Preparation
  • Extraction: Extract solid/liquid samples using Hexane or Dichloromethane (DCM).

  • Cleanup: If analyzing biological matrices, use Acidified Silica Gel to remove lipids (Chlorobenzenes are stable in acid).

  • Concentration: Evaporate under nitrogen stream. Do not heat above 40°C to prevent loss of semi-volatiles.

B. Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

C. Analytical Workflow Diagram

Workflow cluster_Analysis Data Analysis Decision Tree Sample Sample Matrix (Soil/Tissue/Synthesis) Extract Extraction (Hexane/DCM) Sample->Extract Inject GC Injection (Splitless, 250°C) Extract->Inject Sep Separation (DB-5ms Column) Inject->Sep Ion Ionization (EI, 70eV) Sep->Ion CheckM Check Molecular Ion Ion->CheckM IsoCheck Check Isotope Pattern (Cl5 vs Cl4) CheckM->IsoCheck FragCheck Check Neutral Loss (-35 vs -28) IsoCheck->FragCheck ID Final Identification FragCheck->ID

Caption: Step-by-step analytical workflow for differentiating chlorinated benzenes.

References

  • NIST Mass Spectrometry Data Center. Pentachlorobenzene Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Stockholm Convention on Persistent Organic Pollutants. Risk Profile: Pentachlorobenzene.[2][3] POPRC, United Nations Environment Programme. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether rearrangement mechanisms).
  • PubChem. 2,3,4,5-Tetrachlorophenol (Metabolite/Derivative Reference). National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrometry of ethyl ethers and fragmentation patterns. Available at: [Link]

Sources

Validation

A Definitive Guide to the Structural Confirmation of Benzene Tetrachloroethoxy: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and downstream resear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and downstream research. For novel compounds such as benzene tetrachloroethoxy, a seemingly straightforward aromatic molecule, the precise arrangement of its chloro and ethoxy substituents is critical to its function and safety. This guide provides an in-depth, comparative analysis of the experimental methodologies employed to elucidate and confirm the structure of benzene tetrachloroethoxy, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the technical rationale for selecting the most appropriate analytical strategy.

The Imperative of Unambiguous Structure Confirmation

The seemingly subtle difference between isomers of a substituted benzene ring can lead to vastly different pharmacological or material properties. In the case of benzene tetrachloroethoxy, several positional isomers are possible. Misidentification can lead to wasted resources, and in a clinical context, potentially harmful outcomes. Therefore, a robust and validated approach to structure confirmation is not merely a procedural step but a scientific necessity.

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] The technique's power lies in its ability to provide a direct visualization of the molecule, including bond lengths, bond angles, and stereochemistry, with exceptional precision.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of Benzene Tetrachloroethoxy Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Processing Data Reduction & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis (e.g., CIF file generation) Refinement->Validation Final_Structure Confirmed 3D Structure Validation->Final_Structure Structure_Confirmation_Logic Start Proposed Structure: Benzene Tetrachloroethoxy MS Mass Spectrometry (Confirm Molecular Formula) Start->MS NMR NMR Spectroscopy (Determine Connectivity & Symmetry) MS->NMR Crystal_Attempt Attempt Crystallization NMR->Crystal_Attempt XRay X-ray Crystallography (Absolute Structure Confirmation) Crystal_Attempt->XRay Successful Computational Computational Chemistry (Support Spectroscopic Data) Crystal_Attempt->Computational Unsuccessful Final_Confirmation Structure Confirmed XRay->Final_Confirmation Computational->Final_Confirmation

Sources

Comparative

Spectroscopic Discrimination of Tetrachloroethoxybenzene Isomers: A Comparative Guide

Executive Summary The precise structural elucidation of polychlorinated aromatic ethers is critical in environmental toxicology and pharmaceutical intermediate synthesis. "Benzene tetrachloroethoxy-" refers to tetrachlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of polychlorinated aromatic ethers is critical in environmental toxicology and pharmaceutical intermediate synthesis. "Benzene tetrachloroethoxy-" refers to tetrachloroethoxybenzene isomers (


). Given the substitution pattern of four chlorine atoms and one ethoxy group on a benzene ring, three specific isomers exist.

Distinguishing these isomers presents a unique challenge due to their identical mass and similar polarity. This guide outlines a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic Resonance (NMR) for definitive structural assignment based on symmetry elements, supported by Infrared (IR) and Mass Spectrometry (MS) data.

The Three Target Isomers[1][2]
  • Isomer A (Symmetric): 1-ethoxy-2,3,5,6-tetrachlorobenzene (Hydrogen at para position).

  • Isomer B (Asymmetric): 1-ethoxy-2,3,4,5-tetrachlorobenzene (Hydrogen at ortho position).

  • Isomer C (Asymmetric): 1-ethoxy-2,3,4,6-tetrachlorobenzene (Hydrogen at meta position).

Comparative Analysis of Spectroscopic Methods

The following table summarizes the diagnostic utility of each technique for these specific isomers.

Feature

C NMR
(Definitive)

H NMR
(Screening)
FT-IR (fingerprint)GC-MS (Confirmation)
Primary Mechanism Symmetry-based peak countingChemical shift environmentC-H wagging & overtonesFragmentation (Ortho effect)
Isomer A (Sym) 4 Aromatic Signals Singlet (~7.0-7.4 ppm)Isolated H wag (~870 cm⁻¹)Distinct [M-Cl] ratio
Isomer B (Asym) 6 Aromatic Signals Singlet (Shifted upfield/downfield)Adjacent H wag patternsHigh fragmentation
Isomer C (Asym) 6 Aromatic Signals Singlet (Distinct shift)Isolated H wag (~870 cm⁻¹)Standard fragmentation
Reliability High (Gold Standard) Medium (Solvent dependent)Medium (Requires standards)Medium (Co-elution risks)

Detailed Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR)

NMR is the only standalone technique capable of unambiguously distinguishing the symmetric isomer from the asymmetric ones without reference standards.

Mechanism: Symmetry Operations
  • Isomer A (2,3,5,6-tetra): Possesses a

    
     axis of symmetry passing through the C1-C4 bond. This renders C2 equivalent to C6, and C3 equivalent to C5.
    
  • Isomers B & C: Lack this symmetry; all ring carbons are chemically non-equivalent.

Experimental Protocol: High-Resolution NMR
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed decomposition.

  • Acquisition (

    
    C):  Acquire a proton-decoupled 
    
    
    
    C spectrum (minimum 128 scans) with a relaxation delay (
    
    
    ) of >2 seconds to ensure quaternary carbon relaxation.
  • Acquisition (

    
    H):  Standard acquisition (16 scans).
    
Data Interpretation Guide
  • Scenario 1: The Symmetric Case (Isomer A)

    • 
      C Spectrum:  You will observe exactly 4 aromatic peaks  and 2 aliphatic peaks  (ethoxy).
      
      • Signal 1: C-O (ipso) ~150-155 ppm.

      • Signal 2: C-Cl (meta to OEt) ~128-130 ppm (Intensity x2).

      • Signal 3: C-Cl (ortho to OEt) ~120-125 ppm (Intensity x2).

      • Signal 4: C-H (para to OEt) ~110-115 ppm.

    • 
      H Spectrum:  A singlet for the aromatic proton.
      
  • Scenario 2: The Asymmetric Cases (Isomers B & C)

    • 
      C Spectrum:  You will observe 6 distinct aromatic peaks .[1]
      
    • Distinguishing B from C: Requires 2D NMR (HMBC) .

      • Isomer B (H at ortho): The aromatic proton will show a strong 3-bond correlation (

        
        ) to the ipso-carbon (C-O).
        
      • Isomer C (H at meta): The aromatic proton will show a weak or no 3-bond correlation to the ipso-carbon, but strong correlations to C-Cl carbons.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid QC but less definitive for structural proof than NMR.

  • C-H Out-of-Plane Bending (Wagging):

    • Isomer A (Isolated H): A strong band near 870-890 cm⁻¹ (characteristic of pentasubstituted benzene with isolated H).

    • Isomer B (Adjacent H? No): All isomers here have isolated hydrogens (surrounded by Cl or OEt). However, the dipole moment changes affect intensity.

  • Fingerprint Region (1500-400 cm⁻¹):

    • The C-Cl stretching vibrations (600-800 cm⁻¹) vary significantly. Isomer A (symmetric) generally shows simpler bands due to degeneracy compared to the complex "forest" of peaks in Isomers B and C.

Decision Logic & Workflow

The following diagram illustrates the logical pathway to identify the specific isomer using the described protocols.

IsomerID Start Unknown Tetrachloroethoxybenzene Sample Step1 Step 1: Acquire 13C NMR (Proton Decoupled) Start->Step1 CountPeaks Count Signals in Aromatic Region (110-160 ppm) Step1->CountPeaks ResultA 4 Aromatic Signals IDENTIFIED: Isomer A (1-ethoxy-2,3,5,6-tetrachlorobenzene) CountPeaks->ResultA Count = 4 ResultAsym 6 Aromatic Signals (Asymmetric Isomer B or C) CountPeaks->ResultAsym Count = 6 Step2 Step 2: Acquire 2D HMBC NMR (Focus: Aromatic H to C-O correlation) ResultAsym->Step2 CheckHMBC Observe 3-bond coupling to Ipso-Carbon (C1)? Step2->CheckHMBC ResultB Strong Correlation IDENTIFIED: Isomer B (1-ethoxy-2,3,4,5-tetrachlorobenzene) H is Ortho to OEt CheckHMBC->ResultB Yes (H is Ortho) ResultC Weak/No Correlation IDENTIFIED: Isomer C (1-ethoxy-2,3,4,6-tetrachlorobenzene) H is Meta to OEt CheckHMBC->ResultC No (H is Meta)

Figure 1: Decision tree for the structural assignment of tetrachloroethoxybenzene isomers based on NMR peak counting and connectivity.

Experimental Validation Data

Predicted Chemical Shift Data (Reference)

Note: Values are approximate relative to TMS in CDCl₃. Exact shifts depend on concentration.

IsomerProton (

)
Carbon Count (

)
Key Feature
2,3,5,6-tetra (Sym) ~7.05 ppm (s, 1H)4 signalsHigh symmetry simplifies spectrum.
2,3,4,5-tetra (Ortho-H) ~6.90 ppm (s, 1H)6 signalsH is shielded by ortho-ethoxy group.
2,3,4,6-tetra (Meta-H) ~7.35 ppm (s, 1H)6 signalsH is deshielded by two ortho-chlorines.

Scientific Insight: In Isomer B (2,3,4,5-tetra), the single hydrogen is located at position 6, adjacent to the ethoxy group at position 1. The ethoxy oxygen is an electron donor by resonance, which typically shields the ortho and para positions. Therefore, the proton in Isomer B should appear upfield (lower ppm) compared to Isomer C, where the proton (at position 5) is meta to the ethoxy group and flanked by two electron-withdrawing chlorine atoms.

Mass Spectrometry: The Ortho Effect

While all isomers show a molecular ion


 (based on 

), the fragmentation differs:
  • Ortho Effect: Isomers with Chlorine ortho to the ethoxy group (Isomers A, B, and C all have at least one ortho-Cl) often show a loss of the ethyl group

    
     or loss of 
    
    
    
    followed by cyclization.
  • Differentiation: Isomer A (2,6-dichloro) has the highest steric hindrance around the ether linkage, often leading to a more intense

    
     peak relative to the molecular ion compared to Isomer B (2-chloro, 6-H).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR symmetry arguments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general chlorinated benzene spectral trends).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link] (Reference for substituent additivity rules in NMR).

  • Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzene, tetrachloroethoxy-

Executive Summary: The "Silent Permeator" Risk Immediate Action Required: Treat Benzene, tetrachloroethoxy- (and its isomers such as 1-ethoxy-2,3,4,5-tetrachlorobenzene) as a high-hazard dermal absorption threat . Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Permeator" Risk

Immediate Action Required: Treat Benzene, tetrachloroethoxy- (and its isomers such as 1-ethoxy-2,3,4,5-tetrachlorobenzene) as a high-hazard dermal absorption threat .

Unlike volatile solvents that warn you with odor or immediate burning, highly chlorinated aromatic ethers are lipophilic "silent permeators." They can migrate through standard laboratory nitrile gloves and the stratum corneum without causing immediate pain, depositing into adipose tissue and the liver (hepatotoxicity).

The Golden Rule: Do not rely on single-layer nitrile gloves. If this chemical is in solution (e.g., Dichloromethane, Toluene), the solvent acts as a "vehicle," accelerating the toxin's penetration through PPE.

Chemical Hazard Profile & Risk Logic

To design an effective safety protocol, we must understand the molecular behavior of the target.

  • Chemical Class: Halogenated Aromatic Ether.

  • Physical State: typically a solid (crystalline/powder) or viscous liquid.

  • Key Hazards:

    • H310/H311: Fatal/Toxic in contact with skin (Predicted based on structural analogs like 1,2,4,5-Tetrachlorobenzene).

    • H373: Specific Target Organ Toxicity (Liver/Kidneys) – Bioaccumulative.

    • H410: Very toxic to aquatic life with long-lasting effects.[1]

The Mechanism of Failure: Standard disposable nitrile gloves (4-mil) offer excellent protection against aqueous solutions. However, against chlorinated aromatics, they suffer from rapid permeation (often <5 minutes) rather than visible degradation. You will not see the glove failing until the chemical is already on your skin.

PPE Selection Matrix

This matrix prioritizes Breakthrough Time (BT) over dexterity.

Table 1: Glove Selection Protocol
State of MatterPrimary HazardRecommended Glove SystemEstimated Breakthrough
Pure Solid / Powder Particulate DustDouble Nitrile (4-mil minimum)>480 mins (Solid state only)
Solution (Alcohols) Splash / PermeationViton or Double Nitrile ~60-120 mins
Solution (DCM/Chloroform) Rapid PermeationLaminate (Silver Shield/4H) (Liner) + Nitrile (Outer)>240 mins
Solution (Toluene/Hexane) Swelling / PermeationViton or Laminate Liner >240 mins

Senior Scientist Note: The "Laminate Liner" technique involves wearing a Silver Shield®/4H® glove underneath a standard nitrile glove. The laminate provides the chemical barrier; the nitrile provides grip and fit. This is the only safe way to handle chlorinated aromatics in aggressive organic solvents.

Respiratory & Body Protection[3][4][5]
  • Respiratory:

    • Solid Handling: N95 or P100 particulate respirator (if outside a fume hood).

    • Solution Handling: Half-face respirator with Organic Vapor (OV) cartridges if working with >50mL outside a hood.

  • Body:

    • Standard: Tyvek® lab coat (particulate barrier).

    • High Risk (Spill Cleanup): Tychem® apron or sleeve covers (chemical barrier).

Operational Workflow: The "Zone Defense" Strategy

We utilize a "Zone Defense" approach to prevent cross-contamination.

SafetyProtocol cluster_0 HOT ZONE (Fume Hood) cluster_1 WARM ZONE (Bench) cluster_2 COLD ZONE (Exit) Start Start: Weighing/Solubilization SolventCheck Check Solvent Type Start->SolventCheck GloveSelect Apply Laminate Liner SolventCheck->GloveSelect Halogenated/Aromatic Process Experimental Procedure SolventCheck->Process Aqueous/Solid Only GloveSelect->Process Decon Wipe Containers (Acetone) Process->Decon Doffing Doff Outer Gloves Decon->Doffing Wash Wash Hands (Soap/Water) Doffing->Wash Exit Safe Exit Wash->Exit

Figure 1: Decision logic for PPE selection and workflow zoning. Note the critical "Laminate Liner" intervention when halogenated solvents are involved.

Detailed Protocols

Protocol A: Donning (Putting On) for High-Risk Handling

Rationale: To establish a permeation-proof barrier while maintaining tactile sensitivity.

  • Inspect: Check Laminate (Silver Shield) gloves for cracks. These gloves are non-elastic; tears happen easily.

  • Layer 1 (The Barrier): Don the Laminate gloves. They will feel loose and "crinkly."

  • Layer 2 (The Compression): Don a standard 4-mil Nitrile glove over the Laminate glove.

    • Why? This compresses the loose laminate material against your fingers, restoring dexterity and providing grip.

  • Cuff Check: Ensure the Laminate cuff extends under your lab coat sleeve, and the Nitrile cuff extends over the sleeve if possible, or tape the gap for high-volume handling.

Protocol B: Emergency Decontamination

Rationale: Lipophilic compounds bind to skin oils. Using alcohol (ethanol/IPA) to wash skin can dissolve skin oils and actually increase the absorption rate of the toxin.

  • Immediate Doffing: If a splash occurs, remove gloves immediately using the "beak method" (peel from wrist, turning inside out).

  • Dry Wipe: Gently blot excess liquid with a dry absorbent pad. Do not rub.

  • Soap & Water: Wash with copious amounts of lukewarm water and soft soap (e.g., dish soap) for 15 minutes.

    • CRITICAL: DO NOT use Ethanol, Methanol, or Acetone on the skin. These solvents act as transdermal carriers.

  • Report: Notify EHS. Monitoring of liver function (enzymes) may be required for significant exposures.

Waste Disposal & Deactivation

Chlorinated aromatics are environmentally persistent (POP-like behavior).

  • Solid Waste: Collect in a dedicated container labeled "Toxic - Halogenated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with acid waste (potential for toxic gas generation if incompatible).

  • Glassware: Rinse with Acetone inside the fume hood. Collect the rinsate as halogenated waste. Do not wash contaminated glassware in the open sink.

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]

Sources

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